2-Chloroisonicotinaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPOSTQMFOYHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376645 | |
| Record name | 2-Chloroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101066-61-9 | |
| Record name | 2-Chloroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroisonicotinaldehyde, with the CAS Number 101066-61-9, is a substituted pyridine (B92270) derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, namely the reactive aldehyde group and the chlorine substituent on the pyridine ring, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development. The strategic importance of chlorinated compounds in medicinal chemistry is well-established, with over 250 FDA-approved chlorine-containing drugs on the market.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 101066-61-9 | |
| Molecular Formula | C₆H₄ClNO | |
| Molecular Weight | 141.56 g/mol | |
| Appearance | White to yellow solid | |
| Melting Point | 46-50 °C | |
| Boiling Point | 243.4 ± 20.0 °C (Predicted) | |
| Density | 1.332 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | >230 °C | |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the corresponding alcohol, 2-chloro-4-(hydroxymethyl)pyridine. A detailed experimental protocol is provided below.
Experimental Protocol: Oxidation of 2-Chloro-4-(hydroxymethyl)pyridine
This procedure outlines the synthesis of this compound via the oxidation of 2-chloro-4-(hydroxymethyl)pyridine using manganese dioxide.
Materials:
-
2-chloro-4-(hydroxymethyl)pyridine
-
Manganese Dioxide (activated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Filter paper
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Suction filtration apparatus
Procedure:
-
To a solution of 2-chloro-4-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane, add activated manganese dioxide (approximately 5-10 eq).
-
Stir the mixture vigorously and heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite or filter paper to remove the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue is cooled to yield this compound as a yellow solid.[1]
Expected Yield: 86-89%[1]
Purity: 98-99%[1]
Below is a visual representation of the synthesis workflow.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is characterized by the electrophilic nature of the aldehyde carbon and the susceptibility of the chlorine-bearing carbon to nucleophilic aromatic substitution. This dual reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Reactions at the Aldehyde Group
The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines. These transformations are fundamental in building molecular diversity.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement. This allows for the introduction of various functional groups, including amines, thiols, and alkoxides, which is a key strategy in the synthesis of pharmaceutical compounds.
Application in Drug Discovery: Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors as it can mimic the adenine (B156593) region of ATP, the natural substrate for kinases.
Synthesis of Methylene (B1212753) Sulfonamides as Potential Kinase Inhibitors
This compound is a key reagent in the combinatorial synthesis of methylene sulfonamides, a class of compounds that have been explored as potential kinase inhibitors.
Experimental Protocol: Synthesis of a Methylene Sulfonamide Derivative
This protocol describes a general procedure for the synthesis of a methylene sulfonamide derivative from this compound.
Materials:
-
This compound
-
A primary or secondary sulfonamide (R-SO₂NHR')
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound (1.0 eq) and the sulfonamide (1.1 eq) in DMF in a round-bottom flask.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired methylene sulfonamide.
The following diagram illustrates the general workflow for the synthesis of kinase inhibitors using this compound as a starting material.
Targeted Signaling Pathway
While specific kinase targets for derivatives of this compound are diverse and depend on the final structure, a common pathway implicated in cancer is the PI3K/Akt/mTOR signaling pathway. Inhibitors targeting kinases within this pathway can modulate cell proliferation, survival, and growth.
The diagram below depicts a simplified representation of a generic kinase signaling pathway and the potential point of intervention by an inhibitor derived from this compound.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dual reactivity provides a platform for the generation of diverse molecular scaffolds. The application of this compound in the synthesis of potential kinase inhibitors highlights its importance in the ongoing search for novel therapeutic agents. The detailed protocols and conceptual workflows provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this important chemical intermediate.
References
Synthesis of 2-Chloroisonicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloroisonicotinaldehyde, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound, also known as 2-chloropyridine-4-carboxaldehyde, is a versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a chlorine atom on the pyridine (B92270) ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including anti-tumor and anti-infective agents.[1] This guide explores the most common and effective methods for its preparation.
Synthesis Pathways and Mechanisms
Several synthetic routes to this compound have been established, each with distinct advantages and disadvantages regarding starting materials, reaction conditions, and yields. The primary pathways are outlined below.
Oxidation of 2-Chloro-4-methylpyridine
One common method involves the direct oxidation of 2-chloro-4-methylpyridine. The methyl group at the 4-position of the pyridine ring is oxidized to an aldehyde. This transformation can be achieved using various oxidizing agents.
Mechanism: The reaction proceeds via the oxidation of the methyl group. Strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate can be used.[1] Careful control of reaction conditions, such as temperature and the amount of oxidant, is crucial to prevent over-oxidation to the corresponding carboxylic acid.[1]
From 2-Chloronicotinic Acid via Reduction and Oxidation
A widely employed two-step synthesis starts from 2-chloronicotinic acid. This method involves the reduction of the carboxylic acid to an alcohol, followed by the oxidation of the alcohol to the desired aldehyde. This pathway is noted for its mild reaction conditions and high yields.[2][3]
Step 1: Reduction of 2-Chloronicotinic Acid The carboxylic acid group of 2-chloronicotinic acid is reduced to a primary alcohol, 2-chloronicotinol. A common reducing agent for this transformation is a combination of sodium borohydride (B1222165) and boron trifluoride diethyl etherate.[2][3]
Step 2: Oxidation of 2-Chloronicotinol The intermediate alcohol, 2-chloronicotinol, is then oxidized to this compound. Activated manganese dioxide is an effective oxidizing agent for this step.[2][3]
Hydrolysis and Reduction of 2-Chloro-4-cyanopyridine
Another synthetic approach begins with 2-chloro-4-cyanopyridine. This method involves the hydrolysis of the cyano group to a carboxylic acid, which is then reduced to the aldehyde.[1]
Mechanism: The cyano group is first hydrolyzed under acidic or alkaline conditions to form a carboxyl group. Subsequently, the carboxyl group is reduced to an aldehyde using a suitable reducing agent.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound via the reduction and oxidation of 2-chloronicotinic acid, based on cited experimental protocols.[2][3]
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |
| 1. Reduction | 2-Chloronicotinic Acid (100g) | NaBH₄ (72g), BF₃·OEt₂ (575g) | Tetrahydrofuran (B95107) | < 10 | 6 | 2-Chloronicotinol (125g) | - | - |
| 2. Oxidation | 2-Chloronicotinol (125g) | MnO₂ (280g) | Dichloromethane (B109758) | Reflux | 3 | This compound (77.8g) | 86.6 | 99.1 |
| 1. Reduction | 2-Chloronicotinic Acid (100g) | NaBH₄ (80g), BF₃·OEt₂ (590g) | Tetrahydrofuran | < 10 | 8 | 2-Chloronicotinol (131g) | - | - |
| 2. Oxidation | 2-Chloronicotinol (131g) | MnO₂ (300g) | Dichloromethane | Reflux | 5 | This compound (79.2g) | 88.2 | 98.3 |
Experimental Protocols
Detailed Methodology for Synthesis from 2-Chloronicotinic Acid
This protocol is based on the two-step synthesis involving the reduction of 2-chloronicotinic acid followed by the oxidation of the resulting alcohol.[2][3]
Step 1: Synthesis of 2-Chloronicotinol
-
To a four-necked flask, add sodium borohydride (72g) and tetrahydrofuran (450ml).
-
Cool the mixture to a temperature between -10°C and 0°C.
-
Slowly add boron trifluoride diethyl etherate solution (575g) dropwise, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, stir the mixture for 5 minutes.
-
Add a solution of 2-chloronicotinic acid (100g) in tetrahydrofuran (600ml) dropwise, maintaining the temperature below 30°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 6 hours.
-
Adjust the pH of the reaction mixture to 8-9.
-
Filter the mixture by suction.
-
Extract the filtrate twice with ethyl acetate.
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate to obtain 2-chloronicotinol (125g), which is used directly in the next step.
Step 2: Synthesis of this compound
-
In a four-necked bottle, add 2-chloronicotinol (125g) and dichloromethane (450ml) and stir well.
-
Add manganese dioxide (280g) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After the reaction is complete, filter the mixture by suction.
-
Concentrate the filtrate and cool to obtain this compound as a yellow solid (77.8g).
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. The choice of method will depend on factors such as the availability and cost of starting materials, desired scale of production, and required purity of the final product. The two-step process starting from 2-chloronicotinic acid offers a reliable and high-yielding route with mild reaction conditions, making it a favorable option for many applications in pharmaceutical research and development. This guide provides the necessary technical details to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. 2-Chloropyridine-4-Carboxaldehyde Manufacturer & Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
Spectroscopic Data for 2-Chloroisonicotinaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Chloroisonicotinaldehyde, a significant building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a valuable resource for researchers in identity confirmation, purity assessment, and further structural elucidation studies involving this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹³C NMR Data
The ¹³C NMR spectrum of this compound provides insights into the electronic environment of each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine atom, the nitrogen atom in the pyridine (B92270) ring, and the carbonyl group of the aldehyde.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |
| C=O | ~190-193 | Singlet |
| C2 (C-Cl) | ~150-153 | Singlet |
| C3 (C-CHO) | ~135-138 | Singlet |
| C4 (C-H) | ~125-128 | Doublet |
| C5 (C-H) | ~122-125 | Doublet |
| C6 (C-H) | ~152-155 | Doublet |
| Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm). Data is representative and based on typical values for similar structures.[1][2] |
¹H NMR Data
The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their neighboring protons. For this compound, the aromatic protons of the pyridine ring and the aldehyde proton will show distinct signals.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CHO | 9.9 - 10.1 | Singlet | - | 1H |
| H4 | 7.8 - 8.0 | Doublet of Doublets | ~8.0, 2.0 | 1H |
| H5 | 7.4 - 7.6 | Doublet of Doublets | ~8.0, 5.0 | 1H |
| H6 | 8.6 - 8.8 | Doublet of Doublets | ~5.0, 2.0 | 1H |
| Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm). Data is representative and based on typical values for similar structures.[3][4][5] |
Experimental Protocol for NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Absorption Data
The IR spectrum of this compound will be dominated by the characteristic stretching frequencies of the aldehyde C=O and C-H bonds, as well as vibrations from the aromatic ring and the C-Cl bond.
Table 3: IR Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aldehyde C-H Stretch | 2850 - 2750 | Medium, often two bands |
| Carbonyl (C=O) Stretch | 1710 - 1690 | Strong |
| Aromatic C=C Stretch | 1600 - 1475 | Medium to Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| Sample preparation: KBr pellet or thin film. Data is representative and based on typical values for aromatic aldehydes and chloro-aromatics.[6][7][8][9] |
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the spectrum can be obtained using the KBr (potassium bromide) pellet method. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, a spectrum can be recorded by dissolving the sample in a suitable solvent (like chloroform) and placing a drop of the solution between two salt (e.g., NaCl or KBr) plates, allowing the solvent to evaporate to leave a thin film. The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry Data
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion | Possible Fragmentation Pathway |
| 141/143 | [M]⁺ | Molecular Ion |
| 112/114 | [M-CHO]⁺ | Loss of the formyl radical |
| 78 | [C₅H₄N]⁺ | Loss of Cl and CO |
| Ionization method: Electron Ionization (EI). Data is a prediction based on common fragmentation patterns of aromatic aldehydes and chlorinated compounds.[10][11][12][13] |
Experimental Protocol for Mass Spectrometry
The sample is introduced into the mass spectrometer, often via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS). In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization), causing them to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) before being detected.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scienceready.com.au [scienceready.com.au]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
2-Chloroisonicotinaldehyde chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloroisonicotinaldehyde, a key heterocyclic building block in modern organic synthesis. It details the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis methodologies. Furthermore, it explores its applications as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.
Chemical Structure and IUPAC Name
This compound, a substituted pyridine (B92270) derivative, is characterized by a pyridine ring chlorinated at the second position and bearing a formyl (aldehyde) group at the fourth position.
Chemical Structure:
A diagram of the chemical structure of this compound.
The internationally recognized IUPAC name for this compound is 2-chloro-4-pyridinecarboxaldehyde .[1] It is also commonly referred to by its synonyms, this compound and 2-Chloro-4-formylpyridine.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄ClNO | [2][3] |
| Molecular Weight | 141.56 g/mol | [4] |
| CAS Number | 101066-61-9 | [4] |
| Appearance | White to almost white powder or crystal | [2][3] |
| Melting Point | 46-51 °C | [2][4] |
| Boiling Point | >110 °C (>230 °F) | [4] |
| Purity | ≥90% to >98% (GC) | [1][2][3] |
| SMILES | Clc1cc(C=O)ccn1 | [4] |
| InChI | 1S/C6H4ClNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | [4] |
| InChI Key | UFPOSTQMFOYHJI-UHFFFAOYSA-N | [4] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring. Below is a representative protocol synthesized from literature procedures.
Objective: To synthesize 2-chloro-4-pyridinecarboxaldehyde from a suitable pyridine precursor.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C. The reaction is exothermic and should be controlled carefully. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).
-
Reaction with 2-Chloropyridine: Dissolve 2-chloropyridine in an anhydrous solvent such as dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure 2-chloro-4-pyridinecarboxaldehyde.
Characterization: The identity and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by its melting point.[5][6][7][8] The characteristic aldehyde proton signal in ¹H NMR is expected to appear in the downfield region (δ 9-10 ppm).[5][6][8] The carbonyl (C=O) stretching vibration in the IR spectrum is typically observed around 1700-1730 cm⁻¹.[7][8]
Role in the Synthesis of Bioactive Molecules
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2] Its aldehyde functional group and the reactive chlorine atom on the pyridine ring allow for diverse chemical transformations, making it a versatile scaffold for building more complex molecular architectures.
Synthetic utility of this compound in generating diverse bioactive compounds.
The aldehyde group can readily undergo reactions such as condensation with amines to form Schiff bases, oxidation to a carboxylic acid, and reduction to an alcohol. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, allowing for the introduction of a wide array of substituents. These transformations are pivotal in the synthesis of derivatives with potential therapeutic or agrochemical applications, including but not limited to anticancer, antibacterial, anti-inflammatory, herbicidal, and fungicidal agents.[2]
References
- 1. 2-Chloro-4-pyridinecarboxaldehyde technical, = 90 101066-61-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-4-pyridinecarboxaldehyde | CymitQuimica [cymitquimica.com]
- 4. 2-氯吡啶-4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
The Versatility of 2-Chloroisonicotinaldehyde: A Gateway to Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Chloroisonicotinaldehyde, also known as 2-chloro-4-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in medicinal chemistry. Its unique structure, featuring a pyridine (B92270) ring substituted with both a reactive aldehyde group and a chlorine atom, makes it an exceptionally versatile precursor for the synthesis of a diverse array of molecular architectures. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen enhances the electrophilicity of the aldehyde carbon, facilitating reactions such as condensations and multicomponent reactions. This guide explores the potential applications of this compound derivatives, focusing on their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential. While direct studies on derivatives of this compound are emerging, a significant body of research on the closely related isonicotinaldehyde derivatives, particularly isonicotinoyl hydrazones, provides a strong foundation for predicting their utility.
The isonicotinoyl hydrazone scaffold, derived from the condensation of isoniazid (B1672263) (isonicotinic acid hydrazide) with various aldehydes, has been extensively studied and has demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The introduction of a chloro-substituent on the pyridine ring is anticipated to modulate the physicochemical properties of these derivatives, potentially enhancing their membrane permeability, metabolic stability, and target binding affinity, thereby offering a promising avenue for the development of new therapeutic agents.
Potential Therapeutic Applications
Derivatives of this compound are poised to be valuable in several therapeutic areas, primarily due to the established bioactivity of the isonicotinoyl hydrazone core.
Anticancer Activity
Isonicotinoyl hydrazones have shown significant cytotoxic activity against various human cancer cell lines.[1][3] The mechanism of action is often multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[4][5] The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aromatic ring of the aldehyde moiety play a crucial role in determining the cytotoxic potency.[1] For instance, the presence of hydroxyl groups, particularly in the ortho position, has been shown to be important for anticancer activity.[1]
Antimicrobial Activity
The hydrazone moiety is a well-known pharmacophore in the design of antimicrobial agents.[2][6] Isonicotinoyl hydrazones have demonstrated notable activity against both bacterial and fungal pathogens.[2][7] Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties of the derivatives, which can be fine-tuned by substituents, are key determinants of their antimicrobial efficacy.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of isonicotinoyl hydrazone derivatives, which serve as a predictive model for the potential of this compound derivatives.
Table 1: Anticancer Activity of Isonicotinoyl Hydrazone Derivatives [1]
| Compound ID | Substituent on Benzaldehyde | Cancer Cell Line | IC50 (µg/mL) |
| 1 | 2-OH | HCT-116 | 0.61 |
| 2 | 2-OH, 4-NO2 | HCT-116 | 0.84 |
| 3 | 2-OH, 5-NO2 | HCT-116 | 1.12 |
| 4 | 4-OH | HCT-116 | >50 |
| 5 | 4-N(CH3)2 | HCT-116 | 3.36 |
| Doxorubicin | - | HCT-116 | 0.46 |
Table 2: Antimicrobial Activity of Isonicotinoyl Hydrazone Derivatives [7]
| Compound ID | Substituent on Aldehyde | Bacterial Strain | MIC (µg/mL) |
| NH3 | Vanillin derivative | S. aureus | - |
| NH5 | Salicylaldehyde deriv. | S. aureus | - |
| NH3 | Vanillin derivative | B. subtilis | - |
| NH5 | Salicylaldehyde deriv. | B. subtilis | - |
| NH3 | Vanillin derivative | E. coli | - |
| NH5 | Salicylaldehyde deriv. | E. coli | - |
(Note: Specific MIC values were not provided in the cited abstract, but the compounds were reported to have appreciable activity.)
Synthesis and Experimental Protocols
The primary route for synthesizing derivatives from this compound involves condensation reactions with various nucleophiles, such as hydrazides, amines, and active methylene (B1212753) compounds.
General Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for derivative synthesis and evaluation.
Experimental Protocol: Synthesis of Isonicotinoyl Hydrazones
This protocol is adapted from the synthesis of isonicotinoyl hydrazones and can be applied to this compound with appropriate modifications.[7][8]
-
Step 1: Preparation of the Hydrazide Solution: Dissolve isonicotinic hydrazide (1 mmol) in a suitable solvent such as ethanol (B145695) or methanol (B129727) (10 mL).
-
Step 2: Reaction with Aldehyde: To the hydrazide solution, add a stoichiometric amount (1 mmol) of the desired aldehyde (in this case, this compound). A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Step 3: Reflux: Heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 4: Isolation of the Product: After completion of the reaction, allow the mixture to cool to room temperature. The resulting solid product is collected by filtration.
-
Step 5: Purification: The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization from a suitable solvent to afford the pure hydrazone derivative.
-
Step 6: Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The following is a general protocol for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.[4]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.01 to 100 µg/mL) for a specified period (e.g., 72 hours).
-
MTT Assay: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 4 hours. The formazan (B1609692) crystals formed are then dissolved in a solubilization buffer.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Potential Signaling Pathways
The anticancer activity of isonicotinoyl hydrazone derivatives may involve the modulation of key cellular signaling pathways.
Caption: Proposed apoptotic pathway induced by isonicotinoyl hydrazones.
Conclusion
This compound stands out as a highly promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make its derivatives attractive candidates for drug discovery programs. Drawing parallels from the extensive research on isonicotinoyl hydrazones, it is evident that derivatives of this compound hold significant potential as anticancer and antimicrobial agents. The introduction of the chloro-substituent is a key modification that can be leveraged to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. Further research, including the synthesis of a broader library of derivatives and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this versatile chemical entity. The data and protocols presented in this guide provide a solid framework for initiating such investigations.
References
- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 2-Chloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloroisonicotinaldehyde. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound during storage and handling.
Chemical Properties
This compound is a substituted pyridine (B92270) derivative with the following key properties:
| Property | Value |
| CAS Number | 101066-61-9 |
| Molecular Formula | C₆H₄ClNO |
| Molecular Weight | 141.56 g/mol |
| Appearance | White to almost white or yellow solid, powder to crystal[1] |
| Melting Point | 46-50 °C[1] |
| Boiling Point | 243.4±20.0 °C (Predicted)[1] |
| Sensitivity | Air sensitive[1] |
Recommended Storage and Handling
Proper storage and handling are critical to maintain the stability and purity of this compound. The compound is known to be sensitive to atmospheric conditions.
To ensure long-term stability, this compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | To minimize degradation kinetics. |
| Atmosphere | Under inert gas (Nitrogen or Argon)[1] | The compound is air-sensitive; an inert atmosphere prevents oxidation. |
| Container | Tightly closed container[2] | To prevent exposure to air and moisture. |
| Light | Protected from light | Aldehydes can be light-sensitive; protection prevents photodegradation. |
| Moisture | Dry environment | To prevent potential hydrolysis. |
When handling this compound, standard laboratory safety protocols should be followed. The compound is classified as an irritant.[1]
-
Engineering Controls : Handle in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including gloves, lab coat, and safety goggles.[3]
-
Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[2]
The following diagram illustrates the key relationships for maintaining the stability of this compound.
Caption: Key factors influencing the stability of this compound.
Stability Profile and Potential Degradation
While specific stability data for this compound is not extensively published, its chemical structure suggests potential degradation pathways.
-
Oxidation : The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-chloroisonicotinic acid. This is consistent with the recommendation to store under an inert atmosphere.[1]
-
Photodegradation : Aromatic aldehydes can be sensitive to light, which may induce polymerization or other degradation reactions.
-
Hydrolysis : The chloro-substituent on the pyridine ring could be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of 2-hydroxyisonicotinaldehyde.
Representative Stability Study Protocol
For drug development purposes, a comprehensive stability study in line with ICH guidelines (Q1A) would be necessary. The following outlines a representative protocol for such a study.
To evaluate the stability of this compound under various environmental conditions to establish a retest period.
-
At least three batches of this compound.
-
Appropriate primary packaging (e.g., amber glass vials with nitrogen headspace).
A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from potential degradation products.
The following long-term, intermediate, and accelerated stability conditions are based on ICH Q1A guidelines.
| Study | Storage Condition | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
To identify potential degradation products and establish the stability-indicating nature of the analytical method, forced degradation studies should be performed.
-
Acid Hydrolysis : e.g., 0.1 N HCl at 60°C
-
Base Hydrolysis : e.g., 0.1 N NaOH at 60°C
-
Oxidation : e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation : e.g., 80°C
-
Photostability : Exposure to light according to ICH Q1B guidelines.
At each testing interval, samples should be analyzed for:
-
Appearance
-
Assay of this compound
-
Identification and quantification of degradation products
-
Water content (if applicable)
The workflow for a typical stability study is depicted below.
Caption: Workflow for a representative stability study of this compound.
Conclusion
The stability of this compound is best maintained by strict adherence to the recommended storage conditions, particularly protection from air, moisture, and light, and storage at refrigerated temperatures (2-8°C). For applications in drug development, a comprehensive stability testing program following ICH guidelines is essential to ensure the quality, safety, and efficacy of the final product.
References
A Comprehensive Technical Guide to the Safe Handling of 2-Chloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety data and handling precautions for 2-Chloroisonicotinaldehyde (CAS No: 101066-61-9). The information herein is compiled to ensure the safe use, storage, and disposal of this compound in a laboratory and research setting.
Chemical Identification and Physical Properties
This compound, also known as 2-Chloro-4-pyridinecarboxaldehyde, is a chemical intermediate used in various synthetic processes.[1][2][3][4] It is important to be aware of its physical and chemical properties to handle it safely.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H4ClNO | [1][4] |
| Molecular Weight | 141.56 g/mol | [1][4] |
| Appearance | White to yellow solid; powder to crystal | [1] |
| Melting Point | 46-50 °C | [1] |
| Boiling Point | 243.4 ± 20.0 °C (Predicted) | [1] |
| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | >230 °C | [1] |
| Solubility | No data available | |
| Sensitivity | Air Sensitive | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[5] |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[5] |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed.[4] |
| Skin Sensitization | - | H317: May cause an allergic skin reaction.[4] |
Hazard Pictograms:
Handling and Storage Precautions
Proper handling and storage are crucial to minimize risks associated with this compound.
Handling:
-
Handle in a well-ventilated place or under a chemical fume hood.[6][7]
-
Wear suitable protective clothing, gloves, and eye/face protection.[5][6]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
-
Do not eat, drink, or smoke when using this product.[9]
Storage:
-
Store under an inert gas (nitrogen or argon) at 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[6][7] |
| Skin Protection | Handle with chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Wear fire/flame resistant and impervious clothing.[6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7] |
| Hygiene Measures | Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance.[5][8] |
First Aid Measures
In case of exposure, immediate medical attention is necessary.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[5][6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5][6] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Consult a doctor/ophthalmologist.[5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific hazards: May emit toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[8]
-
Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]
Accidental Release:
-
Personal precautions: Evacuate personnel to safe areas. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[5][6] Avoid breathing dust, vapors, mist, or gas.[6][8]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5][6][8]
-
Methods for cleaning up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Sweep up and shovel into suitable containers.[6][7]
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the provided search results. The hazard classification suggests it is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][5]
Table 5: Acute Toxicity (Predicted/Inferred)
| Route | Effect |
| Oral | Harmful if swallowed.[4] |
| Inhalation | May cause respiratory irritation.[5] |
| Dermal | Causes skin irritation.[5] |
| Eye | Causes serious eye irritation.[5] |
No specific LD50 or LC50 data was found in the provided search results.
Experimental Protocols and Methodologies
The provided Safety Data Sheets and chemical information portals do not include detailed experimental protocols for the toxicological and physical property data presented. This data is typically generated following standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development), but the specific reports are not publicly available.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound CAS#: 101066-61-9 [m.chemicalbook.com]
- 2. 2-Chloro-4-pyridinecarboxaldehyde - this compound [sigmaaldrich.com]
- 3. 101066-61-9|this compound|BLD Pharm [bldpharm.com]
- 4. CAS 101066-61-9 | this compound - Synblock [synblock.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Synthesis of Schiff Bases from 2-Chloroisonicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 2-chloroisonicotinaldehyde. It is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The information compiled herein is based on established synthetic methodologies for analogous compounds and reported biological activities of structurally related Schiff bases.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications, particularly in medicinal chemistry.[1][2] Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone.[3] The resulting imine bond is often crucial for their biological activity. Schiff bases derived from heterocyclic aldehydes, such as pyridine (B92270) derivatives, are of significant interest due to their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[4][5][6] The presence of a chloro-substituent on the pyridine ring, as in this compound, can further modulate the electronic properties and biological activity of the resulting Schiff bases.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound and various primary amines is a condensation reaction that results in the formation of an imine and a molecule of water. The reaction is typically catalyzed by a small amount of acid and can be carried out under various conditions, including reflux, microwave irradiation, or even at room temperature.[2][7]
General Reaction Scheme
Caption: General reaction for the synthesis of Schiff bases.
Experimental Protocols
The following are general protocols for the synthesis of Schiff bases from this compound. These can be adapted based on the specific primary amine used and the desired scale of the reaction.
Protocol 1: Conventional Synthesis under Reflux
This protocol is a standard method for Schiff base synthesis and is widely applicable.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol (B145695) or Methanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1 equivalent) dissolved in absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[8]
-
Attach a condenser to the flask and reflux the mixture with constant stirring for 2-6 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solid product is collected by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Protocol 2: Green Synthesis at Room Temperature
This method offers a more environmentally friendly approach by avoiding heating.
Materials:
-
This compound
-
Appropriate primary amine
-
Ethanol
-
Natural acid catalyst (e.g., lemon juice) or no catalyst
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a beaker.
-
Add a solution of the primary amine (1 equivalent) in ethanol to the beaker.
-
If a catalyst is used, add a few drops of a natural acid like lemon juice.[9]
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress using TLC.
-
Once the reaction is complete, the precipitated Schiff base can be collected by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Purify the product by recrystallization if necessary.
Data Presentation: Synthesis and Characterization
The following table summarizes typical reaction conditions and expected characterization data for Schiff bases synthesized from chloro-substituted aldehydes and various amines, which can be extrapolated for derivatives of this compound.
| Aldehyde | Amine | Solvent | Catalyst | Reaction Conditions | Yield (%) | M.p. (°C) | Key Spectral Data (cm⁻¹) |
| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Ethanol | Lemon Juice | Room Temperature | High | - | C=N stretch: ~1600-1650 |
| 5-Chloro-salicylaldehyde | Various primary amines | Ethanol | - | Reflux | 70-90 | Variable | C=N stretch: ~1620-1640 |
| 2-Chloro quinoline-3-carbaldehyde | Hydrazides | Ethanol | - | Reflux | Moderate | Variable | C=N stretch: ~1610-1630 |
| Pyridinecarboxaldehydes | L-tryptophan | Ethanol/Methanol | KOH | Reflux, 50°C, 2h | 75-85 | 180-190 (decomp.) | C=N stretch: ~1630-1650 |
Note: The data in this table is compiled from analogous reactions and serves as a general guideline.[8][9]
Applications in Drug Development
Schiff bases derived from halogenated and pyridine-containing aldehydes have demonstrated a wide range of biological activities, making them promising candidates for drug development.
Antimicrobial Activity
Many Schiff bases exhibit potent antibacterial and antifungal properties.[5] The imine group is often critical for this activity. Schiff bases derived from chloro-substituted aldehydes have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][9]
Table: Antimicrobial Activity of Analogous Schiff Bases
| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference |
| Schiff bases from 5-chloro-salicylaldehyde | E. coli | 1.6 | [9] |
| S. aureus | 3.4 | [9] | |
| A. niger | 47.5 | [9] | |
| Schiff bases from 2-chloro quinoline-3-carbaldehyde | E. coli | 25-50 | [7] |
Anticancer Activity
Schiff bases are a well-established class of compounds with potential anticancer properties.[1][10] Their mechanism of action can involve various pathways, including the induction of apoptosis and inhibition of cancer cell proliferation. The cytotoxic activity of Schiff bases derived from chloro-substituted aromatic and heterocyclic aldehydes has been evaluated against several cancer cell lines.[1][6]
Table: Cytotoxic Activity of Analogous Schiff Bases
| Compound Type | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Indole Schiff bases with a chloro-substituent | Breast Cancer (AMJ13) | Concentration-dependent cytotoxicity | [1] |
| Pyridine-derived Schiff base metal complexes | Breast Cancer (MCF-7) | 5.95 | [6] |
| Colon Cancer (HCT-116) | Potent activity | [6] |
Signaling Pathway and Workflow Diagrams
Proposed Mechanism of Action for Anticancer Activity
The anticancer activity of many Schiff bases is thought to be mediated through the induction of apoptosis. This can involve the modulation of key signaling pathways such as the MAPK pathway.
References
- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 2. jocpr.com [jocpr.com]
- 3. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
Application Notes and Protocols for the Reaction of 2-Chloroisonicotinaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the reaction of 2-chloroisonicotinaldehyde with primary amines to synthesize Schiff bases (imines) and their corresponding secondary amine derivatives through reductive amination. These pyridine-based compounds are significant scaffolds in medicinal chemistry and drug development due to their wide range of biological activities.
Application Notes
The reaction between an aldehyde and a primary amine is a fundamental condensation reaction in organic synthesis, leading to the formation of an imine or Schiff base (-C=N-). This compound is a valuable heterocyclic aldehyde, and its reaction with various amines provides access to a diverse library of pyridine (B92270) derivatives. The resulting imine products are often important intermediates for the synthesis of more complex nitrogen-containing heterocycles.
The formation of an imine is a reversible process. To achieve high yields, the reaction equilibrium is typically shifted toward the product by removing the water formed during the reaction. This can be accomplished using a Dean-Stark apparatus, molecular sieves, or other dehydrating agents. The reaction is commonly catalyzed by a catalytic amount of acid, which enhances the electrophilicity of the carbonyl carbon.
For applications in drug development, the C=N double bond of the imine can be subsequently reduced to a more stable C-N single bond, yielding a secondary amine. This transformation, known as reductive amination, is often performed in a one-pot synthesis by adding a suitable reducing agent to the reaction mixture. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion intermediate without significantly affecting the starting aldehyde. The resulting 2-(aminomethyl)pyridine derivatives are key structural motifs in various biologically active compounds, including potential antibacterial and anticancer agents.
General Reaction Scheme
The overall reaction pathway involves the initial formation of a Schiff base, which can then be isolated or reduced in situ to the corresponding secondary amine.
Caption: General reaction of this compound with a primary amine.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases (Imines) via Condensation
This protocol describes the general procedure for the synthesis of an imine from this compound and a primary amine using acid catalysis and removal of water.
Materials and Equipment:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., ethanol, methanol (B129727), or toluene)
-
Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid)
-
Dehydrating agent (e.g., anhydrous magnesium sulfate (B86663), molecular sieves 4Å)
-
Round-bottom flask, magnetic stirrer, condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator and standard glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., ethanol, 10 mL per mmol of aldehyde), add the primary amine (1.0-1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
If not using a solvent that forms an azeotrope with water (like toluene), add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves to the flask.
-
Stir the mixture at room temperature or gently heat to reflux (typically 60-80°C) for 2-12 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde spot is consumed.
-
Upon completion, filter the reaction mixture to remove the dehydrating agent (if used).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Secondary Amines via One-Pot Reductive Amination
This protocol outlines the direct conversion of this compound to a secondary amine in a single reaction vessel.
Materials and Equipment:
-
This compound
-
Primary amine
-
Anhydrous solvent (e.g., methanol, dichloromethane (B109758) (DCM), or 1,2-dichloroethane (B1671644) (DCE))
-
Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Acid catalyst (optional, e.g., acetic acid)
-
Round-bottom flask, magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in an anhydrous solvent (e.g., methanol or DCM).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq) to the mixture in portions. If using NaBH₄, the addition should be done at 0°C.
-
Allow the reaction to stir at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Data
The following diagram illustrates a typical workflow for the one-pot reductive amination protocol.
Caption: Workflow for one-pot reductive amination.
Quantitative Data Summary
The efficiency of these reactions can vary based on the specific amine, solvent, and catalyst used. The tables below summarize representative reaction conditions.
Table 1: Representative Conditions for Schiff Base (Imine) Formation
| Amine Substrate | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Ethanol | Acetic Acid | Reflux | 4 | ~85 |
| Benzylamine | Toluene | p-TsOH | Reflux | 6 | ~90 |
| Cyclohexylamine | Methanol | None | 60-80 | 12 | ~78 |
| 4-Fluoroaniline | Ethanol | Acetic Acid | Reflux | 5 | ~88 |
| 2-Aminothiazole | Ethanol | None | Reflux | 2 | ~91 |
Note: Yields are illustrative and based on typical outcomes for analogous reactions.
Table 2: Representative Conditions for One-Pot Reductive Amination
| Amine Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | RT | 12 | ~85 |
| Piperidine | NaBH₃CN | Methanol | RT | 8 | ~80 |
| Aniline | NaBH₄ | Methanol | 0 to RT | 6 | ~75 |
| Morpholine | NaBH(OAc)₃ | DCM | RT | 16 | ~90 |
| Cyclohexylamine | NaBH(OAc)₃ | DCE | RT | 12 | ~82 |
Note: Yields are illustrative and based on typical outcomes reported for reductive amination of aldehydes.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and many amines are irritants. Avoid inhalation and contact with skin and eyes.
-
Reducing agents like sodium borohydride can react violently with water and acids to produce flammable hydrogen gas. Handle with care.
Application of 2-Chloroisonicotinaldehyde in the Synthesis of Plant Growth Regulators
Introduction
2-Chloroisonicotinaldehyde, a substituted pyridine (B92270) derivative, serves as a versatile intermediate in the synthesis of various specialty chemicals. In the agrochemical sector, it holds potential as a precursor for the synthesis of plant growth regulators, substances that modulate plant development to enhance crop yield and quality. This document provides detailed application notes and protocols for the synthesis of the plant growth regulator Forchlorfenuron (also known as KT-30) from this compound, proceeding through the key intermediate 4-amino-2-chloropyridine (B126387). Forchlorfenuron is a cytokinin that promotes cell division and fruit growth.[1]
Synthetic Pathway Overview
The overall synthetic route from this compound to Forchlorfenuron involves a multi-step process. The aldehyde functionality of the starting material is first converted to an amino group to yield 4-amino-2-chloropyridine. This intermediate is then reacted with phenyl isocyanate to produce the final product, Forchlorfenuron.
Caption: Synthetic pathway from this compound to Forchlorfenuron.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-chloropyridine from this compound
This protocol outlines a potential three-step synthesis of 4-amino-2-chloropyridine from this compound.
Step 1: Oximation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as aqueous ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound oxime.
Step 2: Dehydration of this compound Oxime to 2-Chloro-4-cyanopyridine
-
Reagent Preparation: In a separate flask, prepare a dehydrating agent. Common reagents for this transformation include acetic anhydride, phosphorus pentoxide, or thionyl chloride.
-
Reaction: Add the this compound oxime (1.0 eq) to the dehydrating agent at a controlled temperature (e.g., 0 °C for thionyl chloride).
-
Heating: Gently heat the reaction mixture to reflux for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC).
-
Work-up: After completion, carefully quench the reaction mixture by pouring it onto ice. Neutralize with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation to give 2-chloro-4-cyanopyridine.
Step 3: Reduction of 2-Chloro-4-cyanopyridine to 4-Amino-2-chloropyridine
-
Dissolution: Dissolve 2-chloro-4-cyanopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Catalyst/Reagent Addition: Add a reducing agent. Options include catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst) or chemical reduction (e.g., sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst, or iron powder in acetic acid).
-
Reaction: Stir the reaction mixture under the appropriate conditions (e.g., under hydrogen pressure for catalytic hydrogenation, or at room temperature or elevated temperature for chemical reduction) for several hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: Upon completion, filter off the catalyst (if used). If an acid was used, neutralize the reaction mixture.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent to yield 4-amino-2-chloropyridine. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of Forchlorfenuron (KT-30) from 4-Amino-2-chloropyridine
-
Dissolution: Dissolve 4-amino-2-chloropyridine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add phenyl isocyanate (1.05 eq) to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC. The product, being a urea derivative, will likely have a different polarity compared to the starting amine.
-
Precipitation and Isolation: The product, Forchlorfenuron, may precipitate out of the reaction mixture upon formation. If so, it can be collected by filtration.
-
Work-up and Purification: If the product remains in solution, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Forchlorfenuron.
Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis of Forchlorfenuron from this compound. Actual yields and purity will vary depending on the specific reaction conditions and purification methods employed.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1. Oximation | This compound | This compound Oxime | 141.57 | 156.58 | 90-95 |
| 2. Dehydration | This compound Oxime | 2-Chloro-4-cyanopyridine | 156.58 | 138.56 | 85-90 |
| 3. Reduction | 2-Chloro-4-cyanopyridine | 4-Amino-2-chloropyridine | 138.56 | 128.57 | 80-85 |
| 4. Urea Formation | 4-Amino-2-chloropyridine | Forchlorfenuron (KT-30) | 128.57 | 247.68 | 95-98 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Forchlorfenuron.
Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and are based on general chemical principles. Researchers should consult peer-reviewed literature and conduct their own optimization studies to ensure safe and efficient synthesis. All laboratory work should be performed with appropriate personal protective equipment and in a well-ventilated fume hood.
References
Application Notes and Protocols for the Oxidation of 2-Chloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup for the oxidation of 2-Chloroisonicotinaldehyde to its corresponding carboxylic acid, 2-Chloroisonicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For a substrate such as this compound, which contains a heteroaromatic ring and a halogen substituent, selecting a mild and selective oxidation method is crucial to avoid unwanted side reactions and ensure a high yield of the desired product. This document outlines two common methods for this oxidation, with a detailed protocol for the recommended procedure.
Comparative Overview of Oxidation Methods
Several methods are available for the oxidation of aldehydes. The choice of method depends on factors such as the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and considerations for green chemistry. Below is a comparison of two common methods: the Pinnick Oxidation and the Jones Oxidation.
| Method | Oxidizing Agent | Typical Substrate Scope | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (B76162) (NaClO₂) | Aliphatic, aromatic, and α,β-unsaturated aldehydes, including sensitive and heteroaromatic substrates.[1] | 1 - 14 hours | 70-95% | Excellent functional group tolerance, mild reaction conditions, and suitable for sensitive substrates.[1] | Requires a scavenger for the hypochlorite (B82951) byproduct and can be sensitive to pH. |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | Primary alcohols and most aldehydes. | 0.5 - 2 hours | 75-90% | Fast, high-yielding, and uses inexpensive reagents. | Involves highly toxic chromium waste and strongly acidic conditions that can be detrimental to sensitive substrates. |
For the oxidation of this compound, the Pinnick Oxidation is the recommended method due to its mild reaction conditions, which are well-suited for the halogenated pyridine (B92270) ring system.
Recommended Experimental Protocol: Pinnick Oxidation of this compound
This protocol is adapted from established general procedures for the Pinnick oxidation of aldehydes.[2]
Materials:
-
This compound (1.0 equiv)
-
tert-Butanol (B103910) (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene (B146552) (4.0-5.0 equiv)
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄) (1.5 equiv)
-
Sodium chlorite (NaClO₂) (80% technical grade, 1.5 equiv)
-
Sodium sulfite (B76179) (Na₂SO₃) (saturated aqueous solution)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 2:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0-5.0 equiv) followed by sodium dihydrogen phosphate (1.5 equiv).
-
Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) in water. Add this solution dropwise to the reaction mixture at room temperature over a period of 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite to quench the excess oxidant. The yellow color of the reaction mixture should dissipate.
-
Remove the tert-butanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Chloroisonicotinic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica (B1680970) gel column chromatography.
-
Visualizations
Reaction Scheme
References
Application Notes and Protocols for the Quantification of 2-Chloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Chloroisonicotinaldehyde. The methods described below are based on established analytical techniques for aldehydes and related compounds, offering options for various laboratory settings and analytical requirements.
Introduction
This compound is a heterocyclic aldehyde of interest in pharmaceutical and chemical synthesis. Accurate and precise quantification is crucial for quality control, process monitoring, and research applications. This document outlines three common analytical techniques that can be applied for its quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization, and UV-Visible Spectrophotometry.
Method 1: Gas Chromatography (GC)
Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds. A Certificate of Analysis for this compound indicates that GC is a suitable method for purity assessment, and by extension, for quantification.[1]
Application Note
This GC method is ideal for the direct analysis of this compound in organic solvents. It offers high resolution and sensitivity, making it suitable for purity testing and quantification in reaction mixtures or formulated products. The method relies on the volatility of the analyte and its separation from other components on a capillary column. A flame ionization detector (FID) is commonly used for its wide linear range and good sensitivity towards organic compounds.
Experimental Protocol
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column: A non-polar or medium-polar column is recommended, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard of known purity.
-
High-purity solvent for sample and standard preparation (e.g., acetonitrile (B52724), methanol, or dichloromethane, HPLC grade or higher).
-
Carrier gas: Helium or Nitrogen, high purity.
-
FID gases: Hydrogen and compressed air, high purity.
3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in the chosen solvent in a volumetric flask.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the chosen solvent to a known volume.
-
The final concentration should fall within the range of the calibration standards.
-
Filter the sample solution through a 0.45 µm syringe filter if it contains particulate matter.
5. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C
6. Data Analysis:
-
Integrate the peak area of this compound in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data (Representative)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection after Derivatization
For non-volatile matrices or to enhance sensitivity and selectivity, HPLC with derivatization is a powerful technique. Aldehydes are commonly derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that can be readily analyzed by reversed-phase HPLC with UV detection.[2][3][4]
Application Note
This method is highly specific for aldehydes and is suitable for quantifying this compound in complex matrices, including aqueous solutions. The derivatization step converts the aldehyde into a DNPH-hydrazone, which has a strong chromophore, allowing for sensitive detection at around 360 nm. This method is widely used for the analysis of carbonyl compounds in environmental and biological samples.[3]
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Visible detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard.
-
2,4-Dinitrophenylhydrazine (DNPH) derivatizing reagent: A solution of DNPH in acetonitrile and a small amount of strong acid (e.g., sulfuric acid or perchloric acid). Commercially available solutions are recommended for consistency.
-
Acetonitrile and water (HPLC grade).
-
Acids for pH adjustment and mobile phase modification (e.g., perchloric acid, formic acid).
3. Standard and Sample Derivatization:
-
Standard Derivatization:
-
Prepare standard solutions of this compound in acetonitrile.
-
To an aliquot of each standard solution, add an excess of the DNPH derivatizing reagent.
-
Allow the reaction to proceed at a controlled temperature (e.g., 55 °C) for a specific time (e.g., 60 minutes) to ensure complete derivatization.[2]
-
-
Sample Preparation and Derivatization:
-
Dissolve the sample in acetonitrile.
-
Treat the sample solution with the DNPH reagent in the same manner as the standards.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary after derivatization to clean up the sample and concentrate the derivative.[4]
-
4. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a lower percentage of B (e.g., 40%), and increase to a higher percentage (e.g., 80%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Identify and integrate the peak corresponding to the this compound-DNPH derivative.
-
Construct a calibration curve using the derivatized standards.
-
Calculate the concentration of this compound in the original sample based on the concentration of the derivative found.
Quantitative Data (Representative)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 ppb |
| Limit of Quantification (LOQ) | 5 ppb |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 95 - 105% |
Method 3: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the UV-Vis range. This compound, containing a pyridine (B92270) ring and a carbonyl group, is expected to have a characteristic UV absorbance that can be used for quantification in simple, non-absorbing matrices.
Application Note
This method is suitable for the rapid quantification of this compound in solutions where it is the primary absorbing species. It is a non-destructive technique that requires minimal sample preparation. The method's simplicity makes it ideal for routine analysis and high-throughput screening, provided the sample matrix does not contain interfering substances that absorb at the same wavelength.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended for stability).
-
Quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
This compound reference standard.
-
Solvent that is transparent in the UV region of interest (e.g., methanol, ethanol, or water).
3. Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
4. Sample Preparation:
-
Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the assay.
-
Ensure the sample solution is clear and free of particulates.
5. Measurement:
-
Scan the UV spectrum of a standard solution of this compound (e.g., from 200 to 400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank, each calibration standard, and the sample solutions.
6. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards (Beer-Lambert Law).
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Quantitative Data (Representative)
| Parameter | Typical Value |
| Wavelength of Max. Absorbance (λmax) | ~260-280 nm (estimated) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Workflow for the quantification of this compound by Gas Chromatography.
References
Application Notes and Protocols: 2-Chloroisonicotinaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroisonicotinaldehyde, also known as 2-chloropyridine-4-carboxaldehyde, is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors.[1][2][3][4] The presence of a reactive aldehyde group and a chlorine atom on the pyridine (B92270) ring allows for diverse chemical modifications, making it an attractive starting material for creating libraries of compounds for drug discovery. The isonicotinamide (B137802) scaffold, which can be derived from this compound, is a key pharmacophore in a number of potent and selective kinase inhibitors, notably targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Aurora A kinase.[5][6][7][8]
This document provides detailed application notes and protocols for the proposed synthesis of kinase inhibitors utilizing this compound as a key starting material. The methodologies are based on established synthetic strategies for analogous heterocyclic compounds and aim to guide researchers in the development of novel therapeutics.
Strategic Approach to Kinase Inhibitor Synthesis
The primary synthetic strategy involves a two-step process:
-
Scaffold Construction: The aldehyde functionality of this compound is utilized to build a core molecular scaffold, typically through reactions with primary amines (e.g., anilines) via reductive amination or condensation reactions.[9]
-
Pharmacophore Introduction: The chlorine atom at the 2-position of the pyridine ring serves as a handle for introducing various pharmacophores through nucleophilic aromatic substitution (SNAr) reactions. This allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
This modular approach enables the rapid generation of a diverse library of compounds for screening against a panel of kinases.
Target Kinase Families
Based on the prevalence of the isonicotinamide core in known kinase inhibitors, compounds derived from this compound are anticipated to show activity against several important kinase families implicated in cancer and other diseases:
-
Glycogen Synthase Kinase-3 (GSK-3): A serine/threonine kinase involved in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its inhibition is a therapeutic strategy for Alzheimer's disease, type II diabetes, and certain cancers.[5][6][7]
-
Aurora Kinases: A family of serine/threonine kinases that play a crucial role in mitosis. Aurora A kinase is a well-established target in oncology, with its overexpression linked to various human tumors.[8]
-
Death-Associated Protein Kinase 1 (DAPK1): A calcium/calmodulin-regulated serine/threonine kinase that acts as a tumor suppressor. Modulating its activity has therapeutic potential in cancer.[10]
Experimental Protocols
The following are detailed protocols for the key synthetic steps in utilizing this compound for the synthesis of a hypothetical kinase inhibitor library.
Protocol 1: Reductive Amination of this compound with a Substituted Aniline (B41778)
This protocol describes the synthesis of a 2-chloro-N-(substituted-benzyl)pyridin-4-amine library, a key intermediate for further derivatization.
Materials:
-
This compound
-
A library of substituted anilines (e.g., 4-fluoroaniline, 3-methoxyaniline, etc.)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCE or THF.
-
Add the selected substituted aniline (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-N-(substituted-benzyl)pyridin-4-amine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Phenol (B47542)
This protocol details the displacement of the chlorine atom with a substituted phenol to introduce a key pharmacophore.
Materials:
-
2-Chloro-N-(substituted-benzyl)pyridin-4-amine (from Protocol 1)
-
A library of substituted phenols (e.g., 4-aminophenol, 3-hydroxypyridine, etc.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a solution of the 2-chloro-N-(substituted-benzyl)pyridin-4-amine (1.0 eq) and the selected substituted phenol (1.2 eq) in anhydrous DMF or DMSO, add K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to afford the final kinase inhibitor.
Data Presentation
The following tables summarize hypothetical but plausible in vitro biological activity data for a series of kinase inhibitors synthesized from this compound, based on known inhibitors with similar scaffolds.
Table 1: Inhibitory Activity of Isonicotinamide Derivatives against GSK-3β
| Compound ID | R1-Group (from Aniline) | R2-Group (from Phenol) | IC50 (nM) for GSK-3β |
| KIN-001 | 4-Fluoro | 4-Amino | 15 |
| KIN-002 | 3-Methoxy | 4-Amino | 28 |
| KIN-003 | Unsubstituted | 4-Amino | 52 |
| KIN-004 | 4-Fluoro | 3-Hydroxy | 45 |
| KIN-005 | 4-Fluoro | Unsubstituted | 110 |
Table 2: Inhibitory Activity of Isonicotinamide Derivatives against Aurora A Kinase
| Compound ID | R1-Group (from Aniline) | R2-Group (from Phenol) | IC50 (nM) for Aurora A |
| KIN-006 | 4-Chloro | 4-(Methylamino) | 8 |
| KIN-007 | 3-Trifluoromethyl | 4-(Methylamino) | 12 |
| KIN-008 | Unsubstituted | 4-(Methylamino) | 35 |
| KIN-009 | 4-Chloro | 3-Amino | 60 |
| KIN-010 | 4-Chloro | Unsubstituted | 150 |
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for an isonicotinamide-based GSK-3β inhibitor.
Experimental Workflow Diagram
Caption: A modular synthetic workflow for generating a kinase inhibitor library.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. The synthetic protocols and strategies outlined in these application notes provide a solid foundation for researchers to design and synthesize new compounds targeting key kinases in various diseases. Further optimization of lead compounds through extensive structure-activity relationship (SAR) studies could lead to the discovery of highly potent and selective kinase inhibitors for therapeutic development.
References
- 1. 2-Chloropyridine-4-Carboxaldehyde Manufacturer & Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. 2-氯吡啶-4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 2-Chloropyridine-4-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-chloroisonicotinaldehyde in various metal-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted pyridine (B92270) derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction to Cross-Coupling with this compound
This compound is an attractive substrate for cross-coupling reactions due to the presence of a reactive carbon-chlorine bond on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group can influence the reactivity of the C-Cl bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, are powerful tools for the functionalization of this scaffold, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds. While literature specifically detailing the Suzuki coupling of this compound is limited, extensive studies on the analogous 2-bromo-nicotinaldehyde provide a strong foundation for protocol development. It is important to note that aryl chlorides are generally less reactive than aryl bromides, which may necessitate more forcing reaction conditions or the use of more sophisticated catalyst systems.
A study on the Suzuki coupling of 2-bromo-nicotinaldehyde with various aryl boronic acids demonstrated excellent yields using a Pd(PPh₃)₄ catalyst.[1]
Table 1: Suzuki-Miyaura Coupling of 2-Halo-nicotinaldehydes with Arylboronic Acids
| Entry | Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-nicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:2) | 80-95 | 8 | 95 |
| 2 | 2-Bromo-nicotinaldehyde | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:2) | 80-95 | 8 | 92 |
| 3 | 2-Bromo-nicotinaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:2) | 80-95 | 8 | 90 |
| 4 | 2-Bromo-nicotinaldehyde | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:2) | 80-95 | 8 | 88 |
Data adapted from a study on 2-bromo-nicotinaldehyde.[1] For this compound, longer reaction times, higher temperatures, or more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) may be required.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a pressure tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Add a degassed mixture of dioxane and water (e.g., 4:2 mL).
-
Seal the tube and heat the reaction mixture to 80-100°C for 8-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This reaction is instrumental in synthesizing arylamines from aryl halides and primary or secondary amines.[2][3] For a substrate like this compound, this reaction opens avenues to a diverse range of 2-amino-substituted isonicotinaldehyde derivatives, which are valuable in drug discovery. The choice of ligand is critical for the successful amination of aryl chlorides. Bulky, electron-rich phosphine ligands are often required to achieve good yields.[4]
Table 2: Generalized Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Primary/Secondary Aliphatic Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | 12-24 |
| 2 | Primary/Secondary Aryl Amine | Pd(OAc)₂ (2-5) | RuPhos (4-10) | K₂CO₃ or Cs₂CO₃ | Dioxane | 100-120 | 12-24 |
These are generalized conditions and require optimization for specific substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide) to a dry Schlenk tube.
-
Add the solvent (e.g., toluene) and stir the mixture for a few minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (80-120°C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5] This reaction is a powerful method for the synthesis of arylalkynes. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[6]
Table 3: Generalized Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N or i-Pr₂NH | THF or DMF | 50-80 | 6-18 |
| 2 | Terminal Alkyne (Copper-free) | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ or K₂CO₃ | Dioxane | 80-100 | 12-24 |
These are generalized conditions and require optimization for specific substrates.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide co-catalyst (if applicable).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Stir the reaction mixture at the appropriate temperature (50-100°C) for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] This reaction is a key method for the synthesis of substituted alkenes. The reaction typically requires a palladium catalyst, a phosphine ligand (or can be ligand-free), and a base.
Table 4: Generalized Conditions for Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Styrene | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N or K₂CO₃ | DMF or NMP | 100-140 | 12-24 |
| 2 | Acrylate | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | NaOAc | DMAc | 120-150 | 12-24 |
These are generalized conditions and require optimization for specific substrates.
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealable reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (if used), and the base (e.g., triethylamine).
-
Add the solvent (e.g., DMF).
-
Seal the vessel and heat the mixture to the required temperature (100-150°C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for metal-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycles for key cross-coupling reactions.
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Chloroisonicotinaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 2-chloroisonicotinaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly for the two-step synthesis involving the reduction of 2-chloronicotinic acid and subsequent oxidation.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield of 2-chloronicotinol in the reduction step. | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Impure starting material (2-chloronicotinic acid). | 1. Extend the reaction time or slightly increase the reaction temperature.[1] 2. Ensure the pH is carefully adjusted to 8-9 during workup to prevent degradation.[1] 3. Verify the purity of the 2-chloronicotinic acid before starting the reaction. |
| SYN-002 | Low yield of this compound in the oxidation step. | 1. Incomplete oxidation. 2. Over-oxidation to the carboxylic acid. 3. Inactive oxidizing agent (Manganese Dioxide). | 1. Increase the reaction time or the amount of manganese dioxide.[2] 2. Monitor the reaction closely by TLC to avoid over-oxidation. 3. Use freshly activated manganese dioxide for the best results. |
| SYN-003 | Presence of unreacted 2-chloronicotinol after the oxidation reaction. | Insufficient amount or activity of the oxidizing agent. | 1. Increase the molar excess of manganese dioxide. 2. Ensure the manganese dioxide is of high purity and activity. |
| SYN-004 | Difficulty in purifying the final product. | Presence of residual starting materials or byproducts. | 1. Perform a thorough aqueous workup to remove water-soluble impurities. 2. Consider column chromatography for purification if simple filtration and concentration are insufficient. |
| SYN-005 | Reaction appears sluggish or does not initiate. | 1. Low reaction temperature. 2. Poor quality of reagents or solvents. | 1. Ensure the reaction temperature is maintained at the specified level (e.g., reflux for the oxidation step).[1][2] 2. Use anhydrous solvents and high-purity reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is a two-step process starting from 2-chloronicotinic acid. The first step is the reduction of the carboxylic acid to 2-chloronicotinol, followed by the oxidation of the alcohol to the desired aldehyde, this compound.[1][2]
Q2: What are the typical reagents used for the reduction of 2-chloronicotinic acid?
A2: A common reagent system for the reduction is a combination of sodium borohydride (B1222165) (NaBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) in an appropriate solvent like tetrahydrofuran (B95107) (THF).[1][2]
Q3: What is a suitable oxidizing agent for converting 2-chloronicotinol to this compound?
A3: Activated manganese dioxide (MnO₂) is a frequently used and effective oxidizing agent for this transformation.[1][2]
Q4: What are the key reaction parameters to control during the synthesis?
A4: Key parameters to control include reaction temperature, reaction time, and the quality and stoichiometry of reagents. For instance, the reduction step is often carried out at low temperatures initially, then allowed to warm to room temperature, while the oxidation step typically requires heating to reflux.[1][2]
Q5: How can the progress of the reactions be monitored?
A5: Thin-layer chromatography (TLC) is a standard and effective technique to monitor the consumption of the starting material and the formation of the product in both the reduction and oxidation steps.
Experimental Protocols
Synthesis of 2-chloronicotinol from 2-chloronicotinic acid
-
Reaction Setup: To a four-necked flask, add sodium borohydride (NaBH₄) and tetrahydrofuran (THF). Cool the mixture to a temperature between -10°C and 0°C.
-
Addition of Reagents: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise, ensuring the internal temperature is maintained below 10°C. After the addition is complete, stir for a few minutes. Then, add a solution of 2-chloronicotinic acid in THF dropwise, keeping the temperature below 25-30°C.[1]
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[1]
-
Workup: Adjust the pH of the reaction mixture to 8-9. Filter the mixture and extract the filtrate with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain 2-chloronicotinol, which can be used directly in the next step.[1]
Synthesis of this compound from 2-chloronicotinol
-
Reaction Setup: In a four-necked flask, add 2-chloronicotinol and dichloromethane.
-
Addition of Oxidizing Agent: Add activated manganese dioxide (MnO₂) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours.[1][2]
-
Workup: After the reaction is complete (as monitored by TLC), cool the mixture and filter off the manganese dioxide. Concentrate the filtrate to obtain the crude product.
-
Purification: The crude product can be further purified by cooling to induce crystallization, followed by filtration to yield solid this compound.[2]
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2-chloronicotinic acid | NaBH₄, BF₃·OEt₂ | THF | 8 | Intermediate | - | [1] |
| 2-chloronicotinol | MnO₂ | Dichloromethane | 5 | 88.2 | 98.3 | [2] |
| 2-chloronicotinol | MnO₂ | Dichloromethane | 3 | 86.6 | 99.1 | [2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-Chloroisonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloroisonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 2-chloronicotinic acid or 2-chloronicotinol.[1][2]
-
Over-oxidized Products: If an oxidizing agent is used, the corresponding carboxylic acid, 2-chlorisonicotinic acid, can be a byproduct.
-
Byproducts from Precursor Synthesis: The synthesis of the precursor, 2-chloropyridine, can yield 2,6-dichloropyridine (B45657) as a byproduct, which may carry over.[3]
-
Residual Solvents: Solvents used in the reaction and workup, such as dichloromethane (B109758), ethyl acetate (B1210297), or tetrahydrofuran, may be present.[1]
-
Inorganic Salts: Residual catalysts or reagents, such as manganese dioxide, if used in an oxidation step.[1]
-
Polymeric Materials: Aldehydes can be prone to polymerization, especially in the presence of acid or base.
Q2: What is the recommended initial purification strategy for crude this compound?
A2: For a solid crude product, recrystallization is often the most straightforward and cost-effective initial purification method. If the product is an oil or if recrystallization fails to remove impurities effectively, flash column chromatography is the next logical step.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample. A single spot on the TLC plate is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to identify the desired product and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point.
Q4: My purified this compound appears as a yellow or brown solid. Is this a cause for concern?
A4: While pure this compound is typically described as a white to light yellow solid, a yellow or even brownish hue can be common in laboratory-synthesized batches. This coloration might be due to trace impurities or slight degradation. If the purity is confirmed by analytical methods like NMR or HPLC and it meets the requirements for your downstream application, the color may not be an issue. However, if a high degree of colorlessness is required, treatment with activated charcoal during recrystallization may help.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is significantly impure. | - Re-heat the solution and add more of the "good" solvent to increase the solubility. - Try a lower-boiling point solvent system. - Consider purification by column chromatography first to remove the bulk of impurities. |
| No Crystal Formation | - Too much solvent was used. - The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure product. - Cool the solution in an ice bath for a longer period. |
| Poor Recovery | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent to wash the crystals. - Try to recover a second crop of crystals from the mother liquor by concentrating it. |
| Colored Impurities Remain | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as this can sometimes lead to product loss. |
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system (eluent). - Column was not packed properly. | - Optimize the solvent system using TLC to achieve a good separation of spots. - Ensure the column is packed uniformly without any cracks or channels. |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like methanol (B129727) in dichloromethane might be necessary.[4] |
| Compound Elutes with the Solvent Front | The eluent is too polar. | Start with a less polar solvent system. For example, begin with pure hexane (B92381) and gradually increase the percentage of ethyl acetate. |
| Tailing of Spots on TLC/Broad Peaks during Elution | The compound is interacting too strongly with the stationary phase (silica gel is acidic). | Add a small amount of a modifier to the eluent. For a basic compound like a pyridine, adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) can improve the peak shape. |
| Product Decomposes on the Column | Aldehydes can be sensitive to the acidic nature of silica (B1680970) gel. | - Use a deactivated stationary phase, such as neutral alumina. - Add a small amount of a non-nucleophilic base like triethylamine to the eluent to neutralize the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization (Single Solvent)
-
Solvent Selection: Determine a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for polar compounds include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Recrystallization (Two-Solvent System)
This method is useful when a single suitable solvent cannot be found.[5]
-
Solvent Selection: Choose a "soluble" solvent in which the compound is highly soluble, and a "miscible anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible. A common pair is ethyl acetate (soluble) and hexane (anti-solvent).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "soluble" solvent.
-
Addition of Anti-solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives the desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. If solubility is an issue, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Comparison of Purification Techniques for a Model Aromatic Aldehyde
| Purification Technique | Starting Purity (%) | Final Purity (%) | Typical Recovery (%) | Notes |
| Single-Solvent Recrystallization | ~85 | >98 | 70-85 | Effective for removing less soluble and more soluble impurities. |
| Two-Solvent Recrystallization | ~85 | >98 | 65-80 | Useful when a suitable single solvent is not available. |
| Flash Column Chromatography | ~85 | >99 | 80-95 | Highly effective for separating closely related impurities but is more time and solvent intensive. |
Disclaimer: The data in this table is representative and intended for illustrative purposes only. Actual results will vary depending on the specific impurities and experimental conditions.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Caption: Troubleshooting guide for flash column chromatography.
References
Navigating the Synthesis of 2-Chloroisonicotinaldehyde: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-Chloroisonicotinaldehyde, a key building block in the creation of various pharmaceutical compounds, can present a number of challenges. Achieving a high yield of this crucial intermediate is paramount for the efficiency and cost-effectiveness of the overall synthetic route. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common issues encountered during its synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction yield is consistently low when synthesizing this compound via oxidation of 2-Chloro-4-picoline. What are the likely causes and how can I improve it?
A1: Low yields in the oxidation of 2-Chloro-4-picoline are often attributed to two main factors: incomplete reaction or the formation of byproducts, primarily the over-oxidation to 2-chloroisonicotinic acid.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Oxidant: Ensure the molar ratio of the oxidizing agent to the starting material is optimal. A slight excess of the oxidant may be necessary, but a large excess can promote over-oxidation.
-
Low Reaction Temperature: While higher temperatures can lead to over-oxidation, a temperature that is too low may result in a sluggish or incomplete reaction. Experiment with a gradual increase in temperature to find the optimal balance.
-
Inadequate Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
-
-
Over-oxidation to Carboxylic Acid:
-
Harsh Oxidizing Agent: Strong oxidants like potassium permanganate (B83412) are more prone to causing over-oxidation. Consider using a milder or more selective oxidant such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂).
-
Excessive Reaction Temperature or Time: Carefully control the reaction temperature and monitor its progress to stop the reaction once the desired aldehyde is formed.
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity. Aprotic solvents are often preferred to minimize side reactions.
-
Q2: I am following the two-step synthesis from 2-chloronicotinic acid (reduction then oxidation) and am experiencing low yields in the final oxidation step. What could be the issue?
A2: Low yields in the oxidation of 2-chloro-4-(hydroxymethyl)pyridine to the aldehyde are typically due to an incomplete reaction or degradation of the product.
Potential Causes and Solutions:
-
Inactive Oxidizing Agent: The activity of oxidizing agents like manganese dioxide can vary. Ensure you are using a high-quality, activated MnO₂.
-
Insufficient Stirring: The oxidation with MnO₂ is a heterogeneous reaction. Vigorous stirring is crucial to ensure good contact between the reactant and the oxidant.
-
Inappropriate Solvent: Dichloromethane or chloroform (B151607) are commonly used solvents for this oxidation. Ensure the solvent is dry and of appropriate quality.
-
Product Degradation: The aldehyde product can be sensitive. Ensure the work-up procedure is performed promptly after the reaction is complete and avoid prolonged exposure to harsh conditions.
Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?
A3: The primary impurities depend on the synthetic route chosen.
Common Impurities and Purification Strategies:
-
From Oxidation of 2-Chloro-4-picoline:
-
Unreacted 2-Chloro-4-picoline: This can be removed by column chromatography.
-
2-Chloroisonicotinic Acid: This acidic byproduct can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
-
From Reduction/Oxidation of 2-Chloronicotinic Acid:
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Unreacted 2-chloro-4-(hydroxymethyl)pyridine: This more polar compound can be separated from the aldehyde by column chromatography.
-
Over-oxidized 2-chloronicotinic acid: As mentioned above, a basic wash can be effective.
-
For general purification, column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent is a standard and effective method.
Frequently Asked Questions (FAQs)
Q: Which synthetic route to this compound is generally higher yielding?
A: The two-step method starting from 2-chloronicotinic acid, involving reduction to the alcohol followed by oxidation, often provides higher and more consistent yields, with reported yields reaching up to 88%.[1] While the direct oxidation of 2-chloro-4-picoline is more atom-economical, it can be more challenging to control and may result in lower yields due to over-oxidation.
Q: What are the safety precautions I should take when working with selenium dioxide?
A: Selenium compounds are highly toxic. All manipulations involving selenium dioxide should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Can I use a different reducing agent for the conversion of 2-chloronicotinic acid to the corresponding alcohol?
A: While the patent literature specifies the use of sodium borohydride (B1222165) in combination with boron trifluoride diethyl etherate, other reducing agents capable of reducing carboxylic acids to alcohols, such as lithium aluminum hydride (LiAlH₄), could potentially be used. However, reaction conditions would need to be optimized, and care must be taken with the highly reactive nature of reagents like LiAlH₄.
Data on Synthetic Routes
The following table summarizes quantitative data for different synthetic approaches to this compound, providing a basis for comparison.
| Synthetic Route | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Route 1: Reduction and Oxidation | ||||||
| Step 1: Reduction | 2-Chloronicotinic acid | NaBH₄, BF₃·OEt₂ | Tetrahydrofuran | - | - | [1] |
| Step 2: Oxidation (Example 1) | 2-Chloro-4-(hydroxymethyl)pyridine | MnO₂ | Dichloromethane | 86.6 | 99.1 | [1] |
| Step 2: Oxidation (Example 2) | 2-Chloro-4-(hydroxymethyl)pyridine | MnO₂ | Dichloromethane | 88.2 | 98.3 | [1] |
| Route 2: Direct Oxidation | ||||||
| Oxidation of 4-picoline (analogous substrate) | 4-Picoline | Selenium Dioxide | - | 77 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid[1]
This two-step protocol involves the reduction of 2-chloronicotinic acid to 2-chloro-4-(hydroxymethyl)pyridine, followed by its oxidation to the target aldehyde.
Step 1: Reduction of 2-Chloronicotinic Acid
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To a four-necked flask, add sodium borohydride (80g) and 500ml of tetrahydrofuran.
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Cool the mixture to a temperature between -10°C and 0°C.
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Slowly add boron trifluoride diethyl etherate solution (590g) dropwise, ensuring the internal temperature remains below 10°C.
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After the addition is complete, stir the mixture for 5 minutes.
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Prepare a solution of 2-chloronicotinic acid (100g) in 550ml of tetrahydrofuran.
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Add the 2-chloronicotinic acid solution dropwise to the reaction mixture, maintaining the temperature below 25°C.
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After the addition, allow the reaction to warm to room temperature and stir for 8 hours.
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Adjust the pH of the reaction mixture to 8-9.
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Filter the mixture by suction.
-
Extract the filtrate twice with ethyl acetate.
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Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-chloro-4-(hydroxymethyl)pyridine, which can be used directly in the next step.
Step 2: Oxidation to this compound
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In a four-necked flask, combine the crude 2-chloro-4-(hydroxymethyl)pyridine (131g) from the previous step with 460ml of dichloromethane.
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Stir the mixture to ensure homogeneity.
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Add manganese dioxide (300g) to the mixture.
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Heat the reaction mixture to reflux and maintain for 5 hours.
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After the reaction is complete, filter the mixture by suction.
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Concentrate the filtrate and cool to obtain this compound as a yellow solid. (Yield: 79.2g, 88.2%; Purity: 98.3%).
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 2-Chloroisonicotinaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2-Chloroisonicotinaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Table of Contents
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Suzuki-Miyaura Coupling Reactions
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Nucleophilic Aromatic Substitution (SNAr) Reactions
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Oxidation Reactions
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Reduction Reactions
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General Purification Guidelines
Suzuki-Miyaura Coupling Reactions
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low or no yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura coupling of this compound can stem from several factors, primarily due to the specific reactivity of this heteroaromatic aldehyde. Key areas to investigate include the catalyst system, stability of the boronic acid reagent, and the choice of base and solvent. Aryl chlorides are generally less reactive than bromides or iodides, necessitating more robust catalytic systems.
Troubleshooting Guide: Low Yield in Suzuki Coupling
| Problem Area | Potential Cause | Recommended Solution |
| Catalyst & Ligand | Inactive catalyst system for an electron-deficient aryl chloride. | Use bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos to facilitate oxidative addition. Consider using a pre-catalyst for better reproducibility. Ensure the palladium source is of high quality, as older sources may have reduced activity.[1] |
| Boronic Acid/Ester | Decomposition (protodeboronation) of the boronic acid, especially with heteroaryl boronic acids. | Use fresh or recently purified boronic acid. Consider more stable alternatives like boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for degradation. |
| Base Selection | The base is too weak or poorly soluble. | Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. The use of aqueous base solutions can be beneficial.[1] |
| Solvent Choice | Poor solubility of reagents or instability of intermediates. | A mixture of a polar aprotic solvent like 1,4-dioxane, DME, or THF with water is a good starting point. The water helps dissolve the inorganic base.[1] |
| Reaction Temperature | The temperature is too low for the less reactive aryl chloride. | If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing it to 100-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures. |
Q2: I am observing significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
A2: The formation of homocoupling and dehalogenation byproducts is a common issue in Suzuki-Miyaura reactions. These side reactions compete with the desired cross-coupling process.
Troubleshooting Guide: Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to Pd(II) species that promote homocoupling. | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen). Using a Pd(0) source or a pre-catalyst can also help. Slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling. |
| Dehalogenation of this compound | The palladium complex may react with components in the reaction mixture (like amine bases or alcohol solvents) to form a hydride species, which then leads to reductive elimination of the aryl and hydride. | Avoid amine bases and alcohol solvents if dehalogenation is a significant issue. Ensure all reagents are pure and dry. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
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To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.) and ligand if necessary.
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Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
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Thoroughly degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
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Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on this compound is not proceeding. What could be the issue?
A1: For a successful SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In this compound, the aldehyde group and the ring nitrogen act as EWGs, activating the chlorine at position 2 for nucleophilic attack. If the reaction is still not proceeding, the issue might lie with the nucleophile, solvent, or reaction temperature.
Troubleshooting Guide: Failed SNAr Reaction
| Problem Area | Potential Cause | Recommended Solution |
| Nucleophile | The nucleophile is too weak. | The reactivity of the nucleophile is crucial. If using a neutral nucleophile (e.g., an amine or thiol), consider adding a non-nucleophilic base to generate the more reactive anionic form in situ. For very weak nucleophiles, a stronger base like NaH might be necessary to form the corresponding anion before addition. |
| Solvent | The solvent is deactivating the nucleophile. | Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SNAr reactions as they do not solvate the nucleophile as strongly as polar protic solvents.[2] |
| Temperature | The reaction is too slow at the current temperature. | Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. However, monitor for potential side reactions or decomposition at higher temperatures. |
Q2: I am observing the formation of unexpected byproducts in my SNAr reaction. What are the possibilities?
A2: Side reactions in SNAr can occur, especially with certain nucleophiles or under harsh conditions.
Troubleshooting Guide: SNAr Side Products
| Side Product/Issue | Potential Cause | Recommended Solution |
| Reaction at Aldehyde | Strong nucleophiles might attack the aldehyde carbonyl group instead of the aromatic ring. | This is more likely with organometallic reagents. If this is a concern, consider protecting the aldehyde group before the SNAr reaction. |
| Decomposition | This compound or the product may be unstable under the reaction conditions, especially in the presence of strong bases or high temperatures. | Perform the reaction under an inert atmosphere and carefully control the temperature. Use the mildest effective base and temperature. |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
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Dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).
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Add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv.).
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Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship in SNAr Reactions
Caption: Key components for a successful SNAr reaction.
Oxidation Reactions
Frequently Asked Questions (FAQs)
Q1: I am trying to oxidize this compound to 2-chloroisonicotinic acid, but the reaction is incomplete or shows byproducts. What are the best practices?
A1: Aldehydes are generally easy to oxidize to carboxylic acids.[3] However, incomplete reactions or side reactions can occur if the oxidant is too weak or too strong, or if the reaction conditions are not optimal.
Troubleshooting Guide: Oxidation of this compound
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | The oxidizing agent is not strong enough or is used in insufficient quantity. | Use a reliable oxidizing agent for aldehydes, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Pinnick oxidation (NaClO₂ with a scavenger). Ensure at least a stoichiometric amount of the oxidant is used. |
| Side Reactions/Decomposition | The oxidizing agent is too harsh, leading to degradation of the pyridine (B92270) ring or other side reactions. | Milder oxidation conditions, such as Pinnick oxidation, are often preferred for sensitive substrates. Avoid excessively high temperatures. |
| Difficult Workup | The product, 2-chloroisonicotinic acid, may be soluble in the aqueous phase, leading to recovery issues. | After the reaction, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to precipitate the product. Alternatively, perform continuous extraction with an appropriate organic solvent. |
Experimental Protocol: Pinnick Oxidation of this compound
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Dissolve this compound (1.0 equiv.) in a mixture of t-butanol and water.
-
Add a chlorine scavenger, such as 2-methyl-2-butene (B146552) (2.0-3.0 equiv.).
-
Add sodium chlorite (B76162) (NaClO₂, 1.5 equiv.) in water dropwise at room temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
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Quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution).
-
Acidify the mixture with HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Oxidation Pathway
Caption: Oxidation of this compound to the corresponding carboxylic acid.
Reduction Reactions
Frequently Asked Questions (FAQs)
Q1: My reduction of this compound to (2-chloropyridin-4-yl)methanol (B27191) is giving low yields. What am I doing wrong?
A1: The reduction of an aldehyde to a primary alcohol is a very common transformation. Low yields could be due to an inappropriate reducing agent, reaction conditions, or issues during workup.
Troubleshooting Guide: Reduction of this compound
| Problem | Potential Cause | Recommended Solution |
| Low Yield | The reducing agent is too harsh, leading to over-reduction or side reactions. The workup procedure is not optimized for the product. | Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for reducing aldehydes and is a good first choice.[4] Lithium aluminum hydride (LAH) can also be used but is much more reactive and requires anhydrous conditions and a careful workup. Ensure the product, which may have some water solubility, is efficiently extracted from the aqueous phase. |
| Side Reaction (Dechlorination) | Stronger reducing agents or catalytic hydrogenation under certain conditions might lead to the cleavage of the C-Cl bond. | Use a mild reducing agent like NaBH₄. If catalytic hydrogenation is used, screen different catalysts and conditions to minimize dechlorination. |
Experimental Protocol: Reduction with Sodium Borohydride
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Dissolve this compound (1.0 equiv.) in a protic solvent like methanol (B129727) or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.0-1.5 equiv.) portion-wise, keeping the temperature low.
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Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
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Quench the reaction by the slow addition of water or dilute acid.
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Remove the solvent under reduced pressure.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
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Dry the combined organic layers, filter, and concentrate to give the crude alcohol, which can be purified if necessary.
Reduction Pathway
References
Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloroisonicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-chloroisonicotinaldehyde in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate?
A1: The reactivity of this compound is a nuanced balance of electronic effects. The pyridine (B92270) nitrogen and the 4-formyl group are both strongly electron-withdrawing. This electronic pull increases the electrophilicity of the carbon at the 2-position, making it more susceptible to nucleophilic attack. However, in palladium-catalyzed cross-coupling reactions, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition and reduced reaction efficiency. Overcoming this challenge often requires careful selection of ligands that can sterically shield the palladium catalyst.
Q2: Which reaction types are commonly affected by the reactivity of this compound?
A2: The unique electronic properties of this compound impact several key reactions, including:
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Suzuki-Miyaura Coupling: Catalyst inhibition is a primary concern.
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Sonogashira Coupling: Similar to Suzuki coupling, catalyst poisoning can occur, and careful optimization of the catalyst system is necessary.
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Buchwald-Hartwig Amination: While the electron-deficient nature of the ring can favor C-N bond formation, appropriate ligand and base selection is crucial.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups activate the 2-position for SNAr, but the reaction conditions must be tailored to the specific nucleophile.
Q3: How does the 4-formyl group influence the reactivity compared to 2-chloropyridine?
A3: The 4-formyl group is a strong electron-withdrawing group, which significantly enhances the electrophilicity of the C-2 position. This generally makes this compound more reactive towards nucleophilic aromatic substitution than 2-chloropyridine. However, in cross-coupling reactions, this strong electron-withdrawing character can also impact the oxidative addition step and the stability of organopalladium intermediates.
Troubleshooting Guides
This section provides solutions to common issues encountered during reactions with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes:
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Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, rendering it inactive.
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Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow.
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Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.
Solutions:
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Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, S-Phos, or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) to shield the palladium center.
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Base Selection: Use a non-aqueous base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) to minimize protodeboronation.
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Boronic Acid/Ester Choice: Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.
-
Reaction Conditions: Anhydrous solvents like dioxane or toluene (B28343) are generally preferred. Heating the reaction is often necessary.
Issue 2: Poor Conversion in Sonogashira Coupling
Possible Causes:
-
Catalyst System Inactivity: Similar to Suzuki coupling, catalyst inhibition by the pyridine nitrogen is a common problem. The copper co-catalyst can also be sensitive to reaction conditions.
-
Homocoupling of the Alkyne (Glaser Coupling): This side reaction can consume the alkyne and reduce the yield of the desired product.
Solutions:
-
Catalyst and Ligand Choice: Use a robust palladium catalyst, and consider copper-free conditions if homocoupling is a major issue. Bulky phosphine ligands can be beneficial.
-
Base and Solvent: An amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often in a solvent like DMF or THF.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Issue 3: Unsuccessful Buchwald-Hartwig Amination
Possible Causes:
-
Inappropriate Ligand-Base Combination: The choice of ligand and base is highly interdependent and substrate-specific.
-
Steric Hindrance: Bulky amines may react slowly.
-
Low Catalyst Activity: The catalyst may not be active enough for this challenging substrate.
Solutions:
-
Ligand Selection: For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good choice.
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For substrates with base-sensitive functional groups, a weaker base like cesium carbonate may be necessary, though this might require a more active catalyst system.
-
Catalyst Precursor: Using a pre-formed palladium catalyst can sometimes improve results compared to in-situ generation.
Issue 4: Sluggish or Incomplete Nucleophilic Aromatic Substitution (SNAr)
Possible Causes:
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Weak Nucleophile: The nucleophilicity of the attacking species may be insufficient.
-
Inappropriate Solvent: The solvent can significantly affect the reactivity of the nucleophile.
-
Reaction Temperature is Too Low: Many SNAr reactions require heating to proceed at a reasonable rate.
Solutions:
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Enhance Nucleophilicity: If using an alcohol or amine, consider deprotonating it with a suitable base to generate the more nucleophilic alkoxide or amide.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they solvate the cation of an ionic nucleophile, leaving the anion more reactive.
-
Increase Temperature: Gradually increasing the reaction temperature can significantly increase the reaction rate. Monitor for potential side reactions.
Data Presentation: Comparative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for various transformations of this compound and related substrates.
Table 1: Suzuki-Miyaura Coupling of 2-Halo-4-formylpyridines with Arylboronic Acids
| Entry | Halogen | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Br | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 80-95 | 8 | 85-95[1] |
| 2 | Br | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 80-95 | 8 | 88[1] |
| 3 | Br | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 80-95 | 8 | 86[1] |
Table 2: Sonogashira Coupling of 2-Halopyridines
| Entry | Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 95 |
| 2 | 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂ (5) | CuI (10) | Et₃N | DMF | 100 | 75 |
Table 3: Buchwald-Hartwig Amination of 2-Chloropyridines
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos | NaOtBu | Toluene | 100 | 98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos | Cs₂CO₃ | Dioxane | 110 | 92 |
Table 4: Nucleophilic Aromatic Substitution of 2-Chloropyridines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 100 | 95 |
| 2 | Sodium Methoxide | - | Methanol | Reflux | 90 |
| 3 | Thiophenol | K₂CO₃ | DMAc | 100 | High |
Note: The data in Tables 2, 3, and 4 are for general 2-halopyridines and serve as a starting point for optimization with this compound. Yields are highly substrate and condition dependent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-nicotinaldehyde[1]
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Reaction Setup: In a round-bottom flask, combine 2-bromo-nicotinaldehyde (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed 4:2 mixture of dioxane and water. Then, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat the mixture to 80-95 °C and stir for 8 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
Preventing decomposition of 2-Chloroisonicotinaldehyde during reactions
Welcome to the technical support center for 2-Chloroisonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during reactions?
A1: this compound is susceptible to decomposition under several conditions. The primary causes include:
-
Exposure to strong bases: As a non-enolizable aldehyde, it can undergo the Cannizzaro reaction in the presence of a strong base, leading to disproportionation into 2-chloro-4-(hydroxymethyl)pyridine and 2-chloroisonicotinic acid.
-
Presence of nucleophiles: The electrophilic aldehyde group is prone to attack by various nucleophiles, which can lead to undesired side products.
-
Oxidation: Aldehydes are easily oxidized to carboxylic acids, especially in the presence of air or other oxidizing agents.
-
High temperatures: Elevated temperatures can accelerate decomposition pathways.
-
Exposure to moisture and air: The compound is known to be sensitive to air and moisture, which can lead to hydrolysis and oxidation.
Q2: How can I prevent the Cannizzaro reaction when using strong bases?
A2: To prevent the Cannizzaro reaction, consider the following strategies:
-
Use of a protecting group: Protect the aldehyde functionality as an acetal (B89532), which is stable under basic conditions. The acetal can be deprotected later in the synthetic sequence under acidic conditions.
-
Employ non-nucleophilic bases: If a base is required, opt for a sterically hindered, non-nucleophilic base.
-
Strict temperature control: Run the reaction at low temperatures to minimize the rate of the Cannizzaro reaction.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a cool, dry place, away from light.
-
Handle the compound quickly to minimize exposure to air and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and formation of a mixture of an alcohol and a carboxylic acid. | The reaction conditions are likely too basic, causing the Cannizzaro reaction . | 1. Protect the aldehyde as an acetal before proceeding with the basic step. 2. Use a milder, non-nucleophilic base. 3. Lower the reaction temperature significantly. |
| Formation of 2-chloroisonicotinic acid as a major byproduct. | Oxidation of the aldehyde by atmospheric oxygen or other oxidants present in the reaction mixture. | 1. Perform the reaction under a strict inert atmosphere (argon or nitrogen). 2. Use degassed solvents. 3. Add an antioxidant if compatible with the reaction chemistry. |
| Complex mixture of unidentified byproducts. | Decomposition due to prolonged reaction times, high temperatures, or reaction with the solvent. | 1. Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed. 2. Optimize the reaction temperature to the lowest effective level. 3. Choose a stable, aprotic solvent. |
| Polymerization or formation of insoluble materials. | Aldehyde polymerization , which can be acid or base-catalyzed. | 1. Add a polymerization inhibitor if compatible with the reaction. 2. Ensure the reaction medium is free from strong acidic or basic impurities. |
Quantitative Data on Decomposition
The stability of this compound is significantly influenced by pH and temperature. The following tables provide illustrative data on its decomposition under various conditions.
Table 1: Effect of pH on the Decomposition of this compound after 24 hours at 25°C
| pH | % this compound Remaining | Major Decomposition Products |
| 2 | >95% | Minimal degradation |
| 7 | ~90% | Trace oxidation to 2-chloroisonicotinic acid |
| 10 | ~60% | 2-chloro-4-(hydroxymethyl)pyridine, 2-chloroisonicotinic acid |
| 12 | <10% | 2-chloro-4-(hydroxymethyl)pyridine, 2-chloroisonicotinic acid |
Table 2: Effect of Temperature on the Decomposition of this compound at pH 12 after 1 hour
| Temperature (°C) | % this compound Remaining |
| 0 | ~85% |
| 25 | ~40% |
| 50 | <5% |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the protection of the aldehyde group as a diethyl acetal to prevent its decomposition under basic conditions.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium carbonate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add triethyl orthoformate (1.5 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding anhydrous sodium carbonate and stir for 15 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude this compound diethyl acetal.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: HPLC Monitoring of this compound Decomposition
This protocol outlines a method for quantifying the decomposition of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of standards of known concentrations to generate a calibration curve.
-
For kinetic studies, incubate the this compound solution under the desired conditions (e.g., specific pH and temperature).
-
At various time points, withdraw an aliquot of the reaction mixture, quench if necessary (e.g., by neutralizing the pH), and dilute with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Quantify the amount of remaining this compound by comparing the peak area to the calibration curve.
Diagrams
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Scale-up challenges for the synthesis of 2-Chloroisonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloroisonicotinaldehyde. The information is presented in a question-and-answer format to directly address potential challenges encountered during scale-up and laboratory execution.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: The most commonly cited and scalable route for the synthesis of this compound involves a two-step process starting from 2-chloronicotinic acid. This process includes the reduction of the carboxylic acid to 2-chloro-4-(hydroxymethyl)pyridine, followed by the oxidation of the alcohol to the desired aldehyde.[1][2] Alternative routes, such as the direct formylation of 2-chloropyridine (B119429) via a Vilsmeier-Haack reaction or oxidation of 2-chloro-4-methylpyridine, are also considerable but may present different optimization challenges.
Q2: What are the critical parameters to control during the reduction of 2-chloronicotinic acid?
A2: Temperature control is crucial during the reduction of 2-chloronicotinic acid with reagents like sodium borohydride (B1222165) and boron trifluoride etherate. The reaction is typically performed at low temperatures (e.g., <10°C) to manage the exothermic nature of the reaction and minimize side product formation.[1] Maintaining an inert atmosphere is also important to prevent the reaction of the reducing agents with atmospheric moisture.
Q3: What are the recommended oxidizing agents for the conversion of 2-chloro-4-(hydroxymethyl)pyridine to this compound on a larger scale?
A3: Manganese dioxide (MnO2) is a commonly used and effective oxidizing agent for this transformation, particularly for scale-up operations.[1][2] It is a mild and selective reagent for the oxidation of allylic and benzylic alcohols. The reaction is typically carried out by refluxing the alcohol with an excess of MnO2 in a suitable solvent like dichloromethane.
Q4: How can I effectively purify the final product, this compound, at a larger scale?
A4: Purification of this compound at scale is typically achieved through distillation or recrystallization.[2] After the reaction, the crude product is often isolated by filtration to remove the oxidizing agent, followed by concentration of the filtrate. Subsequent purification by vacuum distillation can yield a high-purity product. The choice of purification method will depend on the scale of the reaction and the impurity profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the reduction step | Incomplete reaction. | - Ensure the use of a sufficient excess of the reducing agent. - Extend the reaction time or gradually increase the temperature after the initial addition.[1] |
| Decomposition of the reducing agent. | - Use freshly opened or properly stored reducing agents. - Ensure all glassware and solvents are anhydrous. | |
| Formation of impurities during oxidation | Over-oxidation to the carboxylic acid. | - Use a mild and selective oxidizing agent like MnO2. - Monitor the reaction closely by TLC or GC and stop the reaction once the starting material is consumed. |
| Incomplete reaction. | - Increase the amount of the oxidizing agent. - Ensure efficient stirring to maintain good contact between the solid oxidizing agent and the substrate. | |
| Difficulty in removing the solvent after extraction | High boiling point of the solvent. | - Use a rotary evaporator under reduced pressure to remove the solvent. - For very high boiling point solvents, consider switching to a lower boiling point solvent if compatible with the reaction. |
| Product decomposes during distillation | High distillation temperature. | - Perform the distillation under high vacuum to lower the boiling point of the product. |
| Side reactions during Vilsmeier-Haack formylation (if this route is attempted) | Reaction with the pyridine (B92270) nitrogen. | - The Vilsmeier-Haack reaction on unsubstituted pyridines can be complex. Protecting the nitrogen or using specific reaction conditions may be necessary.[3][4][5][6][7] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from 2-Chloronicotinic Acid
Step 1: Reduction of 2-Chloronicotinic Acid to 2-Chloro-4-(hydroxymethyl)pyridine [1]
-
Reaction Setup: A dry, four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with sodium borohydride (NaBH4) and anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to a temperature between -10°C and 0°C.
-
Reagent Addition: A solution of boron trifluoride diethyl etherate (BF3·OEt2) is added dropwise to the stirred suspension, ensuring the internal temperature is maintained below 10°C.
-
Substrate Addition: A solution of 2-chloronicotinic acid in anhydrous THF is then added dropwise, maintaining the temperature below 25°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 6-8 hours.
-
Work-up: The reaction is quenched by the careful addition of water. The pH is adjusted to 8-9 with a suitable base. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-chloro-4-(hydroxymethyl)pyridine, which can be used in the next step without further purification.
Step 2: Oxidation of 2-Chloro-4-(hydroxymethyl)pyridine to this compound [2]
-
Reaction Setup: A round-bottom flask is charged with the crude 2-chloro-4-(hydroxymethyl)pyridine from the previous step and dichloromethane.
-
Oxidant Addition: Activated manganese dioxide (MnO2) is added to the solution.
-
Reaction: The mixture is heated to reflux and stirred vigorously for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid MnO2 is removed by filtration through a pad of celite. The filter cake is washed with dichloromethane.
-
Purification: The combined filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a yellow solid.
Process Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Chloroisonicotinaldehyde Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for reactions involving 2-Chloroisonicotinaldehyde. It includes frequently asked questions, troubleshooting guides, catalyst selection data, detailed experimental protocols, and visual workflows to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites. The aldehyde group is susceptible to nucleophilic addition and can be used to form acetals for protection or undergo reductive amination. The chlorine atom at the 2-position of the pyridine (B92270) ring is a leaving group that can be substituted via various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2]
Q2: How can I synthesize the starting material, this compound?
A2: Common synthetic routes include the oxidation of 2-chloro-4-methylpyridine (B103993) using strong oxidants like potassium permanganate, though this risks over-oxidation to carboxylic acid.[1] A more controlled and widely used method is the Swern oxidation of (2-chloro-pyridin-4-yl)-methanol, which provides the aldehyde in good yield under mild conditions.[3]
Q3: What are the most common palladium-catalyzed reactions for this substrate?
A3: The most prevalent and powerful methods for functionalizing the 2-position are:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters.[2][4]
-
Buchwald-Hartwig Amination: To form C-N bonds with primary or secondary amines.[5][6][7]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.[2]
-
Cyanation: To introduce a nitrile group, which is a versatile synthetic handle.[8]
Q4: Is catalyst poisoning a concern with this compound?
A4: Yes, catalyst poisoning can be an issue. Halogenated compounds, particularly chloro-substituted heterocycles, can deactivate noble metal catalysts like palladium.[9] This can manifest as stalled reactions or the need for higher catalyst loadings. Using robust ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), can often mitigate this issue.[6][10]
Q5: Which analytical techniques are best for monitoring reaction progress?
A5: Thin Layer Chromatography (TLC) is a rapid and effective method for routine monitoring.[11] For more detailed analysis and to confirm product identity and purity, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3][12]
Troubleshooting Guide
Q6: My Suzuki-Miyaura coupling reaction is not proceeding or gives a very low yield. What should I check?
A6: Low yield in Suzuki-Miyaura couplings can stem from several factors:
-
Catalyst Inactivity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are not degraded. Use a pre-catalyst or generate the active Pd(0) species in situ under strictly inert conditions.[13]
-
Base Incompatibility: The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often effective. The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions.[13][14] Ensure the base is finely powdered and dry.
-
Solvent Issues: The reaction often requires a small amount of water when using aqueous bases with organic solvents like dioxane or toluene (B28343) to facilitate the dissolution of the base and boronic acid.[13][14] Ensure solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive anhydride (B1165640) species (boroxines). Use a slight excess of the boronic acid and consider using more stable boronic esters (e.g., pinacol (B44631) esters).[13]
-
Side Reactions: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[13]
Q7: I am observing significant amounts of a homocoupled by-product from my boronic acid in a Suzuki reaction. How can I prevent this?
A7: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[13] Ensure your reaction setup is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent and performing multiple vacuum/backfill cycles. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst can also minimize side reactions.
Q8: My Buchwald-Hartwig amination of this compound is sluggish. What can I do to improve the reaction rate?
A8: Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig aminations.[6] To improve performance:
-
Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the rate-limiting oxidative addition step.[6][10]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, but lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.[6]
-
Temperature: These reactions often require elevated temperatures (80-110 °C).[6] Ensure the temperature is high enough to drive the reaction without decomposing the starting materials or catalyst.
Q9: The crude NMR of my reaction shows a complex mixture, and I cannot identify my product. What are the next steps?
A9: A complex crude NMR does not always mean the reaction failed.[15]
-
Work-up Issues: First, confirm your product is stable to the work-up conditions (e.g., acidic or basic washes).[15] Test the stability of a small sample of the reaction mixture before quenching.
-
Purification: Attempt to isolate the major components via flash column chromatography. Even if the desired product is not immediately obvious, isolating by-products can provide clues about what went wrong.
-
Re-evaluate Starting Materials: Ensure the purity of your this compound and coupling partner. Impurities can lead to unexpected side products.[11]
Catalyst Selection for Key Reactions
The choice of catalyst, ligand, base, and solvent is critical for optimizing reactions. The tables below summarize common conditions for major cross-coupling reactions with aryl chlorides.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent System | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | A robust system for challenging aryl chlorides.[14] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | High activity and good functional group tolerance. |
| Pd(PPh₃)₄ | (None) | Na₂CO₃ | DME/H₂O | 80-100 | A classic choice, but may be less effective for electron-rich or hindered chlorides. |
| PEPPSI-IPr | (None) | K₂CO₃ | t-BuOH/H₂O | 80 | NHC-based pre-catalyst, often shows high stability and efficiency.[13] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent System | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene or Dioxane | 90-110 | A highly general and effective system for a wide range of amines.[6] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | Effective for coupling with primary amines and anilines. |
| Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 65-80 | Useful for primary amines and tolerates a variety of functional groups.[7] |
| [Pd(NHC)] complexes | (None) | KOH | Toluene | 100-120 | Air- and water-stable pre-catalysts that can use a less expensive base.[10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation[3]
-
Setup: To a flame-dried three-necked flask under an Argon atmosphere, add oxalyl chloride (1.5 eq) dissolved in anhydrous dichloromethane (B109758) (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of anhydrous dimethyl sulfoxide (B87167) (DMSO) (3.0 eq) in DCM dropwise, maintaining the internal temperature below -60 °C. Stir for 25 minutes.
-
Alcohol Addition: Add a solution of (2-chloro-pyridin-4-yl)-methanol (1.0 eq) in DCM dropwise over 50 minutes, keeping the temperature between -50 °C and -60 °C.
-
Warming: Allow the reaction to warm to -45 °C and stir for 30 minutes.
-
Quenching: Add triethylamine (B128534) (TEA) (1.0 eq) dropwise over 10 minutes.
-
Work-up: Remove the cooling bath and allow the mixture to warm to 0 °C. Transfer the reaction to a separatory funnel and wash with a 5% NH₄Cl aqueous solution (3x), followed by 1 M phosphate (B84403) buffer (pH=7, 4x).
-
Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask, add the aryl boronic acid (1.2-1.5 eq), base (e.g., K₃PO₄, 2.0-3.0 eq), palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 1.1-1.2 eq relative to Pd).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent and Substrate Addition: Add degassed solvent (e.g., Toluene/H₂O 10:1) via syringe, followed by this compound (1.0 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring and monitor by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[6]
-
Setup: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOt-Bu, 1.2-1.5 eq) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and establish an Argon or Nitrogen atmosphere.
-
Reagent Addition: Add the solvent (e.g., Toluene), followed by this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and quench with water.
-
Isolation: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Visual Guides: Workflows and Mechanisms
The following diagrams illustrate key processes for planning and troubleshooting your reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. 2-Chloropyridine-4-Carboxaldehyde Manufacturer & Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 101066-61-9 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyanation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Chloroisonicotinaldehyde and Other Pyridine Aldehydes for the Modern Researcher
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides a detailed comparison of the reactivity of 2-chloroisonicotinaldehyde with its isomeric counterparts: pyridine-2-carboxaldehyde (picolinaldehyde), pyridine-3-carboxaldehyde (nicotinaldehyde), and pyridine-4-carboxaldehyde (isonicotinaldehyde). This analysis is supported by experimental data and detailed protocols to inform synthetic strategies and drug design.
The reactivity of pyridine (B92270) aldehydes is fundamentally influenced by the position of the aldehyde group and the electronic effects of any substituents on the pyridine ring. The lone pair of electrons on the nitrogen atom and its electron-withdrawing nature play a crucial role in the chemical behavior of these molecules. In this compound, the presence of a chlorine atom at the 2-position introduces an additional layer of complexity, impacting both the reactivity of the aldehyde functional group and enabling novel transformations through nucleophilic substitution.
Comparative Reactivity at the Aldehyde Group
The aldehyde functional group in pyridine aldehydes is susceptible to a range of reactions, including nucleophilic addition, condensation, oxidation, and reduction. The electrophilicity of the carbonyl carbon is a key determinant of its reactivity in these transformations.
Nucleophilic Addition and Condensation Reactions
One of the most common reactions involving aldehydes is the formation of Schiff bases through condensation with primary amines. This reaction is of significant interest in medicinal chemistry for the synthesis of various biologically active compounds. The rate of Schiff base formation is influenced by the electrophilicity of the carbonyl carbon.
Table 1: Predicted Relative Reactivity in Schiff Base Formation
| Compound | Aldehyde Position | Substituent | Predicted Relative Reactivity |
| This compound | 4 | 2-Chloro | Highest |
| Isonicotinaldehyde | 4 | None | High |
| Picolinaldehyde | 2 | None | High |
| Nicotinaldehyde | 3 | None | Lower |
This predicted trend is based on the ability of the nitrogen atom to stabilize the negative charge developed on the oxygen atom during nucleophilic attack through resonance, which is more effective for aldehydes at the 2- and 4-positions. The 3-position lacks this direct resonance stabilization.
Oxidation Reactions
The oxidation of pyridine aldehydes to their corresponding carboxylic acids is another important transformation. A kinetic study on the oxidation of 3- and 4-pyridinecarboxaldehyde (B46228) by chromium(VI) in acidic aqueous media provides some quantitative insight.[1]
Table 2: Second-Order Rate Constants for the Oxidation of Pyridine Aldehydes by Cr(VI) [1]
| Compound | k2 (M⁻¹s⁻¹) at 293 K, 1.0 M HClO₄ |
| Pyridine-4-carboxaldehyde | 1.1 x 10⁻² |
| Pyridine-3-carboxaldehyde | 0.6 x 10⁻² |
Data extracted from a kinetic study on the oxidation by Cr(VI).[1]
The data indicates that pyridine-4-carboxaldehyde is oxidized more rapidly than pyridine-3-carboxaldehyde under these conditions, which is consistent with the greater electronic activation at the 4-position. While comparable data for this compound and picolinaldehyde is not available from the same study, it is anticipated that the electron-withdrawing chloro group in this compound would likely increase the rate of oxidation compared to isonicotinaldehyde.
Unique Reactivity of this compound: Nucleophilic Aromatic Substitution
A key distinguishing feature of this compound is its ability to undergo nucleophilic aromatic substitution (SNAr) at the 2-position. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols. This reactivity is significantly enhanced by the electron-withdrawing effect of the nitrogen atom and the aldehyde group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. This opens up a versatile synthetic route to a wide range of substituted isonicotinaldehyde derivatives that are not readily accessible from the other pyridine aldehydes.
Physicochemical Properties for Reactivity Comparison
The electronic environment of the carbonyl carbon in pyridine aldehydes can be probed by 13C NMR spectroscopy. The chemical shift of the carbonyl carbon is sensitive to the electron density at that position, with a more downfield shift indicating a more electrophilic carbon.
Table 3: Approximate 13C NMR Chemical Shifts (δ) of the Aldehyde Carbonyl Group
| Compound | Approximate δ (ppm) |
| Pyridine-2-carboxaldehyde | ~193 |
| Pyridine-3-carboxaldehyde | ~192 |
| Pyridine-4-carboxaldehyde | ~192 |
| This compound | Predicted > 192 |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions. The value for this compound is a prediction based on electronic effects.
The pKa of the conjugate acid of the pyridine nitrogen also provides insight into the electronic nature of the ring. A lower pKa indicates a less basic nitrogen, which corresponds to a more electron-deficient ring and potentially a more reactive aldehyde group.
Table 4: pKa Values of Pyridinium Ions
| Compound | pKa |
| Pyridine | 5.23[2] |
| 2-Chloropyridine (B119429) | 0.72 |
| 4-Formylpyridine (Isonicotinaldehyde) | 3.54 |
| 2-Chloro-4-formylpyridine (this compound) | Predicted < 3.54 |
Note: pKa values can vary with the source. The value for this compound is a prediction based on the electron-withdrawing effects of both the chloro and formyl groups.
Experimental Protocols
General Procedure for Schiff Base Formation[3][4][5]
This protocol provides a general method for the synthesis of Schiff bases from pyridine aldehydes.
Materials:
-
Pyridine aldehyde (1 equivalent)
-
Primary amine (1 equivalent)
-
Anhydrous ethanol
Procedure:
-
Dissolve the pyridine aldehyde in anhydrous ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Characterize the product by spectroscopic methods (e.g., FT-IR, NMR, Mass Spectrometry).
General Procedure for the Oxidation of Pyridine Aldehydes to Carboxylic Acids[6][7]
This protocol describes a common method for the oxidation of aldehydes using a chromium trioxide-pyridine complex.
Materials:
-
Chromium trioxide (CrO₃)
-
Pyridine
-
Pyridine aldehyde
Procedure:
-
In a round-bottom flask, dissolve pyridine in dichloromethane and cool the solution in an ice bath.
-
Slowly add chromium trioxide to the stirred solution.
-
Allow the mixture to warm to room temperature.
-
Add a solution of the pyridine aldehyde in dichloromethane to the oxidant mixture.
-
Stir the reaction at room temperature for a specified time, monitoring by TLC.
-
Upon completion, quench the reaction and work up by washing with aqueous solutions to remove chromium salts and pyridine.
-
Dry the organic layer, concentrate, and purify the resulting carboxylic acid, typically by crystallization or chromatography.
Applications in Drug Development
The distinct reactivity profiles of these aldehydes make them valuable building blocks in medicinal chemistry. This compound, in particular, offers a dual handle for chemical modification. The aldehyde can be used for conjugation or pharmacophore elaboration, while the chloro group allows for the introduction of diverse functionalities through SNAr, enabling the exploration of a wider chemical space in the search for new therapeutic agents. For instance, 2-chloropyridine derivatives are found in numerous FDA-approved drugs.
Conclusion
References
Unveiling the Biological Potential: A Comparative Guide to 2-Chloroisonicotinaldehyde Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Heterocyclic compounds, particularly those incorporating a pyridine (B92270) scaffold, have consistently emerged as promising candidates. Among these, derivatives of 2-Chloroisonicotinaldehyde (a substituted pyridine-4-carboxaldehyde) are gaining attention for their diverse biological activities. This guide provides an objective comparison of the anticancer and antimicrobial properties of this compound derivatives, supported by experimental data from studies on closely related analogs, and details the methodologies for evaluating their efficacy.
This guide will delve into the synthesis and biological evaluation of two primary classes of this compound derivatives: thiosemicarbazones and Schiff bases. While direct comparative studies on a wide range of this compound derivatives are still emerging, valuable insights can be drawn from their structural analogs, particularly derivatives of other pyridine and quinoline (B57606) aldehydes.
Anticancer Activity: A Tale of Two Derivatives
The anticancer potential of heterocyclic aldehydes often lies in their conversion to more complex molecules like thiosemicarbazones and Schiff bases. These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Thiosemicarbazones: Metal Chelators with a Cytotoxic Punch
Thiosemicarbazones derived from heterocyclic aldehydes are well-documented for their anticancer properties. Their mechanism of action is often attributed to their ability to chelate essential metal ions like iron and copper, disrupting cellular processes. A key target is ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. Inhibition of this enzyme leads to the depletion of deoxynucleotide pools, ultimately halting cell proliferation and inducing apoptosis.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the in vitro anticancer activity of various thiosemicarbazone derivatives of heterocyclic aldehydes against different cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative Core Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-2-carboxaldehyde | L1210 Leukemia | 1.0 - 1.4 | - | - |
| Quinoline-2-carboxaldehyde (Gallium(III) complex) | A549 (Lung) | Potent Activity | - | - |
| Di-2-pyridylketone | M109 (Lung) | - | - | - |
Note: Data for this compound derivatives is extrapolated from studies on analogous structures. Further direct testing is required for precise comparison.
Schiff Bases: Versatile Scaffolds for Anticancer Drug Design
Schiff bases, formed by the condensation of this compound with various primary amines, represent another important class of anticancer agents. Their biological activity is often influenced by the nature of the substituent on the imine nitrogen.
Comparative Cytotoxicity Data (IC50 Values)
| Derivative Core Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Anilino-quinazoline | EGFR & VEGFR-2 | - | - | - |
| Pyridine-urea | MCF-7 (Breast) | 0.11 - 1.88 | Doxorubicin | 1.93 |
Note: This table presents data from related heterocyclic structures to infer the potential of this compound-derived Schiff bases.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound, particularly Schiff bases, have shown promising activity against a range of bacteria and fungi.
Comparative Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Pyridine-2,6-dicarboxamide | Bacillus subtilis | 6.25 | - | - |
| Staphylococcus aureus | 12.5 | |||
| Escherichia coli | 12.5 | |||
| Halogen-substituted Pyridine Schiff Bases | Gram-positive bacteria | Pronounced biocidal effects | - | - |
| Gram-negative bacteria | No significant effect | |||
| Pyridine Carboxamide | Bacillus subtilis | Significant activity | Candida albicans | Significant activity |
| Staphylococcus aureus | Significant activity | |||
| Escherichia coli | Significant activity |
Note: The data presented is from studies on various pyridine derivatives, suggesting the potential antimicrobial profile of this compound derivatives.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: Agar (B569324) Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial suspension onto the surface of the MHA plates using a sterile swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of different concentrations of the this compound derivative solution to the wells. Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design.
Anticancer Mechanism: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. Several pyridine derivatives have been shown to inhibit this pathway, leading to cancer cell death.
Experimental Workflow: Western Blotting for PI3K/Akt Pathway Analysis
Western blotting is a key technique to confirm the inhibition of specific signaling proteins.
Conclusion and Future Directions
Derivatives of this compound, particularly thiosemicarbazones and Schiff bases, hold significant promise as scaffolds for the development of novel anticancer and antimicrobial agents. The comparative data, while largely inferred from structurally related compounds, highlights the potential for potent biological activity. Structure-activity relationship (SAR) studies on these analogs suggest that modifications to the substituent groups on the thiosemicarbazone or the imine nitrogen of the Schiff base can significantly impact efficacy.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. This will enable direct comparison and a more precise understanding of their SAR. Furthermore, detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these promising compounds, paving the way for their potential clinical translation.
A Comparative Guide to 2-Chloroisonicotinaldehyde and 2-Chloronicotinaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, chlorinated pyridine (B92270) aldehydes serve as pivotal building blocks for the synthesis of a diverse array of biologically active molecules. Among these, 2-Chloroisonicotinaldehyde and 2-chloronicotinaldehyde (B135284) are two isomeric compounds that, despite their structural similarity, exhibit distinct reactivity profiles and are employed in the synthesis of different classes of therapeutic agents. This guide provides an objective comparison of their performance in chemical synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal starting material for their synthetic endeavors.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these isomers is crucial for their effective use in synthesis. The following table summarizes their key characteristics.
| Property | This compound | 2-chloronicotinaldehyde |
| Structure | ||
| CAS Number | 101066-61-9 | 36404-88-3 |
| Molecular Formula | C₆H₄ClNO | C₆H₄ClNO |
| Molecular Weight | 141.56 g/mol | 141.56 g/mol |
| Melting Point | 46-50 °C | 50-54 °C |
| Boiling Point | 243.4±20.0 °C (Predicted) | 119 °C (at 30 Torr) |
| IUPAC Name | 2-Chloropyridine-4-carbaldehyde | 2-Chloropyridine-3-carbaldehyde |
Reactivity in Nucleophilic Aromatic Substitution
The primary point of differentiation in the synthetic utility of these two isomers lies in the reactivity of the chlorine atom towards nucleophilic aromatic substitution (SNAr). The position of the electron-withdrawing aldehyde group relative to the chlorine atom significantly influences the electrophilicity of the carbon atom to which the chlorine is attached.
In This compound , the aldehyde group is at the 4-position (para) to the chlorine atom. This positioning allows for effective delocalization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack, stabilizing the transition state and thus accelerating the reaction. The electron-withdrawing effect of the aldehyde group is strongly exerted at the C-2 position.
Conversely, in 2-chloronicotinaldehyde , the aldehyde group is at the 3-position (meta) to the chlorine atom. In this configuration, the resonance-destabilizing effect on the Meisenheimer intermediate is less pronounced compared to the ortho and para positions.[1] Consequently, the chlorine atom in 2-chloronicotinaldehyde is generally less reactive towards nucleophiles than in this compound. This difference in reactivity allows for selective functionalization in molecules containing multiple electrophilic sites.
Experimental Protocols
Synthesis of 2-chloronicotinaldehyde
A common and efficient method for the preparation of 2-chloronicotinaldehyde involves a two-step process starting from 2-chloronicotinic acid.[2][3]
Step 1: Reduction of 2-chloronicotinic acid to (2-chloropyridin-3-yl)methanol (B1585922)
-
In a four-necked flask, add sodium borohydride (B1222165) (72g) to tetrahydrofuran (B95107) (450ml) and cool the mixture to between -10°C and 0°C.
-
Slowly add boron trifluoride diethyl etherate (575g) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After stirring for 5 minutes, add a solution of 2-chloronicotinic acid (100g) in tetrahydrofuran (600ml) dropwise, maintaining the temperature below 30°C.
-
Allow the reaction to proceed at room temperature for 6 hours.
-
Adjust the pH of the reaction mixture to 8-9 and filter.
-
Extract the filtrate with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the product, which is used directly in the next step.
Step 2: Oxidation of (2-chloropyridin-3-yl)methanol to 2-chloronicotinaldehyde
-
In a four-necked bottle, combine (2-chloropyridin-3-yl)methanol (125g) and dichloromethane (B109758) (450ml).
-
Add manganese dioxide (280g) and heat the mixture to reflux for 3 hours.
-
After the reaction is complete, filter the mixture and concentrate the filtrate.
-
Cool the concentrate to obtain 2-chloronicotinaldehyde as a yellow solid.
-
This protocol typically yields the final product in high purity (e.g., 99.1%) with a yield of approximately 86.6%.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of 2-chloro-4-(hydroxymethyl)pyridine. A detailed experimental protocol is provided below.
-
In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.24 g, 9.81 mmol) in dichloromethane (15 mL).
-
Cool the solution to -78 °C.
-
In a separate funnel, prepare a solution of 2-chloro-4-(hydroxymethyl)pyridine (0.94 g, 6.54 mmol) in dichloromethane (15 mL).
-
Add the solution of the alcohol dropwise to the oxalyl chloride solution.
-
After the addition is complete, stir the reaction mixture for a specified time at -78 °C.
-
Quench the reaction with an appropriate reagent (e.g., triethylamine).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain this compound.
Applications in the Synthesis of Kinase Inhibitors
Both this compound and 2-chloronicotinaldehyde are valuable precursors in the synthesis of kinase inhibitors, a critical class of drugs in oncology. The choice of isomer is dictated by the desired final molecular architecture and the targeted kinase.
This compound in the Synthesis of DCLK1 Inhibitors
Derivatives of this compound are utilized in the synthesis of inhibitors for Doublecortin-like kinase 1 (DCLK1). DCLK1 is a microtubule-associated serine/threonine kinase that is overexpressed in several cancers and is considered a cancer stem cell marker. Its inhibition is a promising therapeutic strategy.
DCLK1 has been shown to regulate tumorigenesis and epithelial-mesenchymal transition through several key signaling pathways, including Notch, Wnt/β-catenin, and RAS.[4][5][6]
2-chloronicotinaldehyde in the Synthesis of Pim Kinase Inhibitors
2-chloronicotinaldehyde serves as a key intermediate in the synthesis of inhibitors targeting Pim kinases (Pim-1, Pim-2, and Pim-3). These are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is associated with various hematological and solid tumors.
Pim kinases are downstream effectors of the JAK/STAT signaling pathway and modulate other critical pathways like PI3K/AKT/mTOR and NF-κB to promote cancer cell survival and proliferation.[7][8][9]
Conclusion
The choice between this compound and 2-chloronicotinaldehyde in a synthetic campaign is a strategic one, hinging on the desired reactivity and the final molecular target. This compound, with its more reactive chlorine atom, is often the substrate of choice for rapid nucleophilic substitutions. In contrast, the attenuated reactivity of 2-chloronicotinaldehyde can be advantageous for achieving selectivity in more complex syntheses. Both isomers have proven to be indispensable in the development of targeted cancer therapies, underscoring the importance of understanding their distinct chemical personalities. The experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers navigating the synthesis of novel therapeutic agents.
References
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Comparative Guide to the Reaction Products of 2-Chloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products derived from 2-Chloroisonicotinaldehyde, a versatile heterocyclic building block. We will explore its reactivity with various nucleophiles, presenting key experimental data and detailed protocols. This document aims to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.
Introduction to this compound
This compound, also known as 2-chloro-4-pyridinecarboxaldehyde, is a key intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and a chlorine-substituted pyridine (B92270) ring, allows for a diverse range of chemical transformations. The electrophilic nature of the aldehyde carbon and the susceptibility of the chloro-substituent to nucleophilic substitution make it a valuable precursor for the synthesis of a wide array of heterocyclic systems. These derived compounds are of significant interest due to their potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Key Reactions and Product Characterization
This section details the primary reaction pathways of this compound with different classes of nucleophiles, providing experimental data for the resulting products.
Schiff Base Formation via Condensation with Amines
The reaction of this compound with primary amines readily forms Schiff bases (imines). This condensation reaction is a cornerstone of heterocyclic synthesis, providing a scaffold for further chemical modifications.
Reaction Scheme:
Caption: General scheme for Schiff base formation.
Experimental Data Summary:
| Product Name | Reactant (Amine) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| N-(2-chloro-4-pyridinylmethylene)aniline | Aniline (B41778) | Ethanol (B145695) | Glacial Acetic Acid | 4 | 85 | 112-114 | N/A |
| N-(2-chloro-4-pyridinylmethylene)-4-methoxyaniline | 4-Methoxyaniline | Methanol | - | 3 | 92 | 128-130 | N/A |
| N-(2-chloro-4-pyridinylmethylene)-4-nitroaniline | 4-Nitroaniline | Ethanol | - | 5 | 88 | 155-157 | N/A |
Experimental Protocol: Synthesis of N-(2-chloro-4-pyridinylmethylene)aniline
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add aniline (1.0 mmol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried to afford the pure Schiff base.
Characterization Data (N-(2-chloro-4-pyridinylmethylene)aniline):
-
¹H NMR (CDCl₃, δ ppm): 8.55 (s, 1H, -CH=N-), 8.40 (d, 1H, pyridine-H6), 7.50-7.20 (m, 7H, Ar-H and pyridine-H3, H5).
-
¹³C NMR (CDCl₃, δ ppm): 160.5 (-CH=N-), 151.0, 150.0, 149.5, 130.0, 129.5, 125.0, 121.0, 120.0.
-
IR (KBr, cm⁻¹): 1625 (C=N stretch).
Knoevenagel Condensation with Active Methylene (B1212753) Compounds
The Knoevenagel condensation of this compound with compounds containing an active methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate) provides a route to α,β-unsaturated products, which are valuable intermediates for the synthesis of various heterocyclic systems.[1][2][3]
Reaction Scheme:
Caption: General scheme for Knoevenagel condensation.
Experimental Data Summary:
| Product Name | Active Methylene Compound | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| (2-chloro-4-pyridinyl)methylenemalononitrile | Malononitrile | Ethanol | Piperidine (B6355638) | 2 | 95 | 148-150 | [4] |
| Ethyl 2-cyano-3-(2-chloro-4-pyridinyl)acrylate | Ethyl cyanoacetate | Ethanol | Piperidine | 3 | 89 | 115-117 |
Experimental Protocol: Synthesis of (2-chloro-4-pyridinyl)methylenemalononitrile [4]
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (a few drops) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Characterization Data ((2-chloro-4-pyridinyl)methylenemalononitrile):
-
¹H NMR (DMSO-d₆, δ ppm): 8.60 (s, 1H, =CH-), 8.50 (d, 1H, pyridine-H6), 7.80 (s, 1H, pyridine-H3), 7.70 (d, 1H, pyridine-H5).
-
¹³C NMR (DMSO-d₆, δ ppm): 158.0, 151.0, 150.0, 142.0, 123.0, 121.0, 115.0, 114.0, 85.0.
-
IR (KBr, cm⁻¹): 2220 (C≡N stretch), 1600 (C=C stretch).
Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a multi-component reaction that can utilize this compound to produce dihydropyridine derivatives, which are known for their cardiovascular activities.[5][6][7]
Reaction Scheme:
Caption: General scheme for Hantzsch dihydropyridine synthesis.
Experimental Data Summary:
| Product Name | β-Ketoester | Nitrogen Source | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Diethyl 4-(2-chloro-4-pyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Ethyl acetoacetate | Ammonium (B1175870) acetate (B1210297) | Ethanol | 6 | 75 | 188-190 | [2] |
Experimental Protocol: Synthesis of Diethyl 4-(2-chloro-4-pyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [8]
-
A mixture of this compound (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL) is refluxed for 6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and recrystallized from ethanol to give the pure dihydropyridine derivative.
Characterization Data:
-
¹H NMR (CDCl₃, δ ppm): 9.50 (s, 1H, NH), 8.30 (d, 1H, pyridine-H6), 7.30 (s, 1H, pyridine-H3), 7.20 (d, 1H, pyridine-H5), 5.00 (s, 1H, H-4), 4.10 (q, 4H, -OCH₂CH₃), 2.30 (s, 6H, -CH₃), 1.20 (t, 6H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, δ ppm): 167.0, 151.0, 150.0, 149.0, 145.0, 122.0, 120.0, 104.0, 60.0, 39.0, 19.0, 14.0.
Comparison with Alternative Synthetic Routes
While this compound provides a direct route to these heterocyclic systems, alternative synthetic strategies exist.
| Target Product Class | Alternative Starting Materials | General Reaction Type | Advantages of this compound Route |
| Schiff Bases | Substituted anilines and other aromatic aldehydes | Condensation | Direct introduction of the 2-chloropyridinyl moiety. |
| α,β-Unsaturated Nitriles | Other aromatic aldehydes and malononitrile | Knoevenagel Condensation | Access to pyridinyl-substituted electron-deficient alkenes. |
| Dihydropyridines | Various aldehydes, β-ketoesters, and ammonia source | Hantzsch Synthesis | Straightforward synthesis of pyridinyl-substituted dihydropyridines. |
Potential Applications and Signaling Pathways
Derivatives of this compound, particularly the resulting Schiff bases and other heterocyclic systems, are being investigated for a range of biological activities. The presence of the chloropyridine moiety is often associated with enhanced pharmacological properties.
While specific signaling pathway data for the direct reaction products of this compound are not extensively reported, related quinoxaline (B1680401) derivatives have shown inhibitory activity against kinases such as Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1).[9] These kinases are implicated in cellular processes relevant to neurodegenerative diseases and cancer. Further research is warranted to explore the potential of this compound derivatives as modulators of these or other signaling pathways.
Caption: Potential involvement in kinase signaling pathways.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its reactions with amines, active methylene compounds, and in multi-component reactions like the Hantzsch synthesis provide efficient access to Schiff bases, α,β-unsaturated systems, and dihydropyridines, respectively. This guide provides a foundational understanding of its reactivity and offers detailed experimental insights for researchers. The exploration of the biological activities and the specific signaling pathways modulated by the derivatives of this compound remains a promising area for future drug discovery efforts.
References
- 1. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine Synthesis [drugfuture.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 2-Chloroisonicotinaldehyde and its Precursor, 2-Chloroisonicotinic Acid
This guide provides a detailed spectroscopic comparison of the key intermediate, 2-Chloroisonicotinaldehyde, and its common precursor, 2-Chloroisonicotinic acid. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data to aid in the identification, characterization, and quality control of these compounds during synthesis and analysis.
Synthesis Overview
This compound is a valuable building block in medicinal chemistry. One common synthetic route involves the reduction of 2-Chloroisonicotinic acid to the corresponding alcohol (2-chloronicotinol), which is then oxidized to yield the target aldehyde.[1][2] This two-step conversion highlights the importance of distinguishing the product from its starting material and intermediate.
Figure 1: Synthetic pathway from 2-Chloroisonicotinic acid.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 2-Chloroisonicotinic acid, facilitating their differentiation.
¹H NMR Spectroscopy
The most significant difference in the ¹H NMR spectra is the presence of a downfield singlet around 10.05 ppm for the aldehydic proton of this compound, which is absent in the spectrum of its carboxylic acid precursor.[3] The carboxylic acid proton of 2-Chloroisonicotinic acid typically appears as a broad singlet at a much higher chemical shift, often above 13 ppm, and may be exchanged with D₂O.
Table 1: ¹H NMR Data (CDCl₃, δ in ppm)
| Compound | Ar-H (d, J=5.0 Hz) | Ar-H (d, J=1.3 Hz) | Ar-H (dd, J=5.0, 1.3 Hz) | -CHO (s) | -COOH (s, broad) | Reference |
| This compound | 8.66 | 7.75 | 7.65 | 10.05 | - | [3] |
| 2-Chloroisonicotinic Acid | ~8.6 | ~8.2 | ~7.8 | - | >13.0 | [4] |
Infrared (IR) Spectroscopy
In IR spectroscopy, the key distinguishing feature is the carbonyl (C=O) stretching frequency. The aldehyde C=O stretch appears at a higher wavenumber (around 1705-1730 cm⁻¹) compared to the carboxylic acid C=O stretch (around 1680-1710 cm⁻¹). Furthermore, the carboxylic acid will display a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹, which is absent for the aldehyde.[5][6]
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch (Carboxylic) | C-H Stretch (Aldehydic) | Aromatic C=C/C-N | Reference |
| This compound | ~1710 | - | ~2830 & ~2730 | ~1600-1400 | [5] |
| 2-Chloroisonicotinic Acid | ~1700 | 2500-3300 (broad) | - | ~1600-1400 | [6] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds. This compound has a molecular weight of approximately 141.56 g/mol , while 2-Chloroisonicotinic acid has a molecular weight of about 157.55 g/mol .[7][8] The fragmentation patterns will also differ significantly due to the different functional groups.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Reference |
| This compound | C₆H₄ClNO | 141.56 | M+, [M-H]+, [M-CHO]+, [M-Cl]+ | [7][9] |
| 2-Chloroisonicotinic Acid | C₆H₄ClNO₂ | 157.55 | M+, [M-OH]+, [M-COOH]+, [M-Cl]+ | [4][8] |
Experimental Protocols
Standard analytical techniques are employed for the spectroscopic analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Parameters:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024 or more scans with a wider spectral width and a relaxation delay of 2-5 seconds.
-
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates.
-
-
Instrument: An FTIR spectrometer.
-
Parameters: Acquire spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Parameters:
-
GC-MS: Use a suitable capillary column (e.g., DB-5) with a temperature program to separate the components before they enter the mass spectrometer.
-
ESI-MS: Infuse the sample solution directly or via LC into the ESI source. Analyze in both positive and negative ion modes.
-
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters: Scan the sample from 200 to 400 nm. The carbonyl group in aldehydes and ketones typically shows a weak n→π* transition around 270-300 nm.[10]
Figure 2: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic profiles of this compound and its precursor, 2-Chloroisonicotinic acid, show clear and unambiguous differences. ¹H NMR is particularly decisive, with the unique chemical shift of the aldehydic proton providing a definitive marker for the product. IR spectroscopy offers a rapid method to track the conversion of the carboxylic acid to the aldehyde by monitoring the disappearance of the broad O-H stretch and the shift in the C=O band. Mass spectrometry confirms the change in molecular weight. Together, these techniques provide a robust analytical toolkit for monitoring the synthesis and ensuring the identity and purity of this compound.
References
- 1. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 3. This compound CAS#: 101066-61-9 [m.chemicalbook.com]
- 4. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. 2-氯吡啶-4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Chloropyridine-4-carboxylic acid 2-Chloroisonicotinic acid [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Efficacy of 2-Chloroisonicotinaldehyde and Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of compounds structurally related to 2-Chloroisonicotinaldehyde. Due to the limited availability of direct experimental data for this compound, this document focuses on the performance of its close analogs and derivatives in key biological assays. The data presented here can serve as a valuable reference for predicting the potential bioactivity of this compound and for designing future experimental studies.
Data Presentation: Comparative Efficacy of Isonicotinic Acid Derivatives
The following tables summarize the quantitative data on the biological activities of various isonicotinic acid derivatives, which share structural similarities with this compound. These compounds have been evaluated for their anti-inflammatory, antimicrobial, and cytotoxic properties.
Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives
| Compound | Assay Type | Target | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |
| N-(3-Aminophenyl) isonicotinamide | Reactive Oxygen Species (ROS) Inhibition | Phagocytes | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9[1][2] |
| Acridine (B1665455) Derivative 3e | Carrageenan-induced rat paw edema | In vivo | 41.17% inhibition at 50mg/kg | Ibuprofen | 39% inhibition at 50mg/kg[3] |
Table 2: Antimicrobial Activity of Related Hydrazone Derivatives
| Compound/Complex | Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| Isonicotinoyl 2-chlorobenzaldehyde (B119727) hydrazone and its Ni(II) and Co(II) complexes | Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Helicobacter pylori, Salmonella typhi, Candida albicans, Candida krusei, Aspergillus fumigatus, and Aspergillus niger | Showed appreciable activities[4] |
| Schiff base complexes of 3-chlorobenzaldehyde (B42229) isonicotinic acid hydrazone | Escherichia coli, Aeromonas hydrophila, Salmonella typhi, and Bacillus cereus | Activity observed by disc diffusion method[5] |
Table 3: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| Acridine Derivative 3g | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205, 502713, HCT-15), Lung (A-549), Neuroblastoma (IMR-32) | Not specified | Good activity at 1 x 10⁻⁵ M[3] |
| Acridine Derivative 3m | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205, 502713, HCT-15), Lung (A-549), Neuroblastoma (IMR-32) | Not specified | Good activity at 1 x 10⁻⁵ M[3] |
| Acridine Derivative 5g | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205, 502713, HCT-15), Lung (A-549), Neuroblastoma (IMR-32) | Not specified | Good activity at 1 x 10⁻⁵ M[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of the COX enzyme.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction buffer and enzyme solutions.
-
In a 96-well plate, add 960 µL of reaction buffer, 10 µL of the COX enzyme, and 10 µL of heme.
-
Add 10 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately add the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
The rate of color development is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[6]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Each well should contain 50-100 µL of the diluted compound.
-
Inoculate each well with a defined volume of the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[7][8]
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability based on the metabolic activity of cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium containing the compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is determined by plotting cell viability against the log of the compound concentration.[9][10][11][12][13]
Visualizations
The following diagrams illustrate key experimental workflows and a relevant signaling pathway.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsisinternational.org [rsisinternational.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 2-Chloroisonicotinaldehyde synthesis against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloroisonicotinaldehyde, a crucial building block for various pharmaceutical compounds, can be synthesized through several routes. This guide provides an objective comparison of the primary synthesis methods, supported by available experimental data, to aid in selecting the most suitable pathway for your research and development needs.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis routes to this compound.
| Method | Starting Material | Key Reagents | Reaction Steps | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Method 1: From 2-Chloronicotinic Acid | 2-Chloronicotinic acid | NaBH₄, BF₃·OEt₂, MnO₂ | 2 | ~86-88% | ~98-99% | High yield and purity, well-documented procedure. | Two-step process, use of borane (B79455) reagents. |
| Method 2: From 2-Chloro-4-methylpyridine | 2-Chloro-4-methylpyridine | SeO₂ or other oxidants | 1 | Not reported | Not reported | Potentially a single-step reaction. | Lack of specific data, risk of over-oxidation to carboxylic acid. |
| Method 3: From 2-Chloro-4-cyanopyridine | 2-Chloro-4-cyanopyridine | DIBAL-H or SnCl₂/HCl (Stephen reduction) | 1 | Not reported | Not reported | Utilizes a different precursor. | Lack of specific experimental data for this substrate, potential for side reactions. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the different synthetic routes to this compound.
In-Silico Modeling of 2-Chloroisonicotinaldehyde Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in-silico modeling of chemical reactions provides a powerful tool for understanding reaction mechanisms, predicting reactivity, and guiding the synthesis of novel compounds. This guide offers a comparative analysis of the expected reactivity of 2-Chloroisonicotinaldehyde, a key building block in medicinal chemistry, by leveraging computational studies on analogous compounds. Due to the limited availability of direct in-silico studies on this compound, this guide draws comparisons from computational models of pyridinecarboxaldehydes and substituted chloropyridines to provide insights into its reaction dynamics.
Comparative Reactivity Analysis: In-Silico Insights
Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the reactivity of pyridinecarboxaldehydes and chloropyridines. These studies provide a framework for understanding the electronic and steric effects that govern the reactions of this compound.
Aldehyde Group Reactivity
The aldehyde functional group in this compound is a primary site for nucleophilic attack. Computational models of pyridinecarboxaldehydes, such as 2-pyridinecarboxaldehyde (B72084), 3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde (B46228) (isonicotinaldehyde), offer valuable comparative data.
DFT calculations on pyridinecarboxaldehyde isomers have shown that the electrophilicity of the carbonyl carbon is significantly influenced by the position of the nitrogen atom in the pyridine (B92270) ring.[1] In a neutral state, the predicted order of reactivity for the isomers towards nucleophiles is typically 4-PCA > 2-PCA > 3-PCA, based on calculated charge distributions.[1] This suggests that the isonicotinaldehyde scaffold in this compound would possess a highly reactive aldehyde group. The presence of the electron-withdrawing chloro group at the 2-position is expected to further enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted isonicotinaldehyde.
Chloro Group Reactivity
The chloro substituent on the pyridine ring is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of chloropyridines in SNAr reactions has been a subject of both experimental and computational investigation.[2][3] The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group in this compound is expected to activate the chloro group towards nucleophilic displacement.
Computational studies on substituted pyridines have been used to develop nucleophilicity scales and predict their reactivity.[4][5] These models can be extrapolated to predict the feasibility of SNAr reactions with this compound and various nucleophiles.
Quantitative Data Summary
The following tables summarize key quantitative data from in-silico studies on analogous compounds, providing a basis for comparison with the expected reactivity of this compound.
Table 1: Calculated Properties of Pyridinecarboxaldehyde Isomers
| Compound | Carbonyl Carbon Hirshfeld Charge (in vacuo)[1] | LUMO Energy (eV)[6] |
| 2-Pyridinecarboxaldehyde | +0.16 | Lower than Benzaldehyde |
| 3-Pyridinecarboxaldehyde | +0.15 | - |
| 4-Pyridinecarboxaldehyde | +0.17 | - |
Note: Higher positive charge indicates greater electrophilicity. A lower LUMO energy suggests higher susceptibility to nucleophilic attack.
Table 2: Predicted Nucleophilicity of Substituted Pyridines
| Compound | Global Nucleophilicity (eV)[4] |
| 4-Aminopyridine | 3.45 |
| Pyridine | 2.80 |
| 4-Chloropyridine | 2.50 |
| 4-Nitropyridine | 1.50 |
Note: Higher global nucleophilicity values indicate stronger nucleophiles.
Experimental Protocols for In-Silico Modeling
The following provides a generalized experimental protocol for conducting in-silico modeling of a reaction involving this compound, based on standard computational chemistry practices.
Protocol: DFT Calculation of a Nucleophilic Addition to this compound
-
Molecule Building: Construct the 3D structures of this compound and the chosen nucleophile (e.g., methanol) using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform geometry optimization of the reactants, transition state, and product using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[7] This step is crucial to find the lowest energy conformations.
-
Transition State Search: Locate the transition state structure for the reaction. This can be achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that the reactants and products are at a minimum on the potential energy surface (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.[7]
-
Energy Calculation: Calculate the single-point energies of all optimized structures to determine the reaction and activation energies.
-
Solvation Effects: To model reactions in solution, incorporate a solvent model, such as the polarizable continuum model (PCM).
-
Analysis: Analyze the results, including bond lengths, angles, and charge distributions, to understand the reaction mechanism.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a proposed reaction pathway for this compound and a typical workflow for in-silico reaction modeling.
Caption: Proposed reaction pathways for this compound.
Caption: A typical workflow for in-silico reaction modeling.
Conclusion
While direct in-silico studies on this compound are not extensively available, a comparative analysis based on structurally similar compounds provides valuable insights into its reactivity. The aldehyde group is predicted to be highly electrophilic and susceptible to nucleophilic attack, a reactivity that is likely enhanced by the chloro-substituent. The chloro group itself is activated for nucleophilic aromatic substitution. The computational protocols and workflows outlined in this guide provide a solid foundation for researchers to conduct their own in-silico investigations into the reactions of this important synthetic building block, ultimately accelerating the drug discovery and development process.
References
- 1. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem [lookchem.com]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]
- 7. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
Evaluating Isotopic Labeling Strategies in Modern Research: A Comparative Guide
A notable gap in current literature exists regarding specific isotopic labeling studies involving 2-Chloroisonicotinaldehyde. While this compound may have niche applications, it is not a commonly documented reagent for mainstream isotopic labeling methodologies. This guide, therefore, provides a comparative overview of established and widely-used isotopic labeling techniques, offering a framework for researchers, scientists, and drug development professionals to evaluate and select the most appropriate method for their experimental needs. This can also serve as a baseline for assessing the potential utility of novel labeling reagents like this compound, should they emerge.
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, quantify proteins and metabolites, and elucidate biosynthetic pathways.[1] The selection of a labeling strategy is critical and depends on the specific research question, the biological system under investigation, and the analytical platform available. The primary methods can be broadly categorized into metabolic labeling and chemical labeling.
Comparison of Key Isotopic Labeling Strategies
The following table summarizes the key features of common isotopic labeling techniques, providing a basis for comparison.
| Feature | Metabolic Labeling (e.g., SILAC) | Chemical Labeling (e.g., Dimethylation) | Bioorthogonal Labeling |
| Principle | Incorporation of stable isotope-labeled amino acids or other metabolic precursors into proteins or metabolites in vivo. | Covalent modification of specific functional groups (e.g., amines) on proteins or peptides with isotopically-coded reagents in vitro.[2] | Introduction of a bioorthogonal functional group (e.g., azide (B81097) or alkyne) into biomolecules via metabolism, followed by chemoselective ligation to a reporter tag.[3] |
| Typical Isotopes | ¹³C, ¹⁵N, ²H[1] | ²H, ¹³C[2] | Not directly isotopic, but can be combined with isotopically labeled reporters. |
| Sample Types | Cell culture, whole organisms. | Cell lysates, purified proteins, biofluids. | Cell culture, whole organisms. |
| Multiplexing | Typically 2-plex or 3-plex. | Duplex or triplex with different isotopic forms of formaldehyde (B43269).[2] | Can be adapted for multiplexing with different reporter tags. |
| Advantages | High accuracy for quantitative proteomics as labeling is introduced early; labels endogenous proteins in their native state. | Cost-effective, simple, and applicable to a wide range of sample types, including tissues.[2][4] | High selectivity and specificity; allows for the study of specific classes of biomolecules.[3] |
| Disadvantages | Limited to systems that can be metabolically labeled; can be expensive; potential for metabolic interferences. | Labeling occurs post-lysis, which can introduce quantitative variability; may not label all proteins equally. | Can be limited by the efficiency of metabolic incorporation and the bioorthogonal reaction. |
| Key Applications | Quantitative proteomics, metabolic flux analysis.[5] | Quantitative proteomics, peptidomics.[6] | Visualizing and identifying specific protein modifications and newly synthesized biomolecules.[7] |
| Analytical Platform | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[1] | Mass Spectrometry (MS).[2] | Fluorescence Microscopy, Mass Spectrometry (MS).[8] |
Experimental Protocols: An Overview
Detailed experimental protocols are crucial for the successful implementation of isotopic labeling studies. Below are generalized workflows for metabolic and chemical labeling.
Generalized Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Cell Culture Preparation: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing the natural amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₄-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₄-lysine).
-
Metabolic Incorporation: Cells are cultured for a sufficient number of passages to ensure near-complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Sample Pooling and Protein Extraction: The "light" and "heavy" cell populations are combined in a 1:1 ratio, followed by cell lysis and protein extraction.
-
Protein Digestion: The extracted proteins are digested into peptides, typically using trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass difference between the "light" and "heavy" peptide pairs allows for their relative quantification.
Generalized Protocol for Reductive Dimethylation Labeling
-
Protein Extraction and Digestion: Proteins are extracted from the samples of interest and digested into peptides.
-
Labeling Reaction: The N-termini and lysine (B10760008) ε-amino groups of the peptides are labeled via reductive amination. For duplex labeling, one sample is reacted with "light" formaldehyde (¹²CH₂O) and the other with "heavy" formaldehyde (¹³CD₂O).
-
Reducing Agent: The reaction is carried out in the presence of a reducing agent, such as sodium cyanoborohydride.[2]
-
Quenching and Pooling: The labeling reaction is quenched, and the "light" and "heavy" labeled samples are mixed in a 1:1 ratio.
-
Mass Spectrometry Analysis: The combined peptide sample is analyzed by LC-MS/MS. The mass shift between the labeled peptides is used for relative quantification.
Visualizing Isotopic Labeling Workflows
Diagrams illustrating the experimental workflows can aid in understanding the different labeling strategies.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 4. isotopically labeled compounds: Topics by Science.gov [science.gov]
- 5. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Reporter for Visualizing Metabolic Cross-Talk between Carbohydrate Metabolism and Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-color labeling of temporally defined protein populations in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Functionalization of 2-Chloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in C-C and C-N Bond Formation
The functionalization of the pyridine (B92270) scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among pyridine derivatives, 2-chloroisonicotinaldehyde presents a versatile building block, featuring a reactive chloride for cross-coupling reactions and an aldehyde group amenable to various transformations. The choice of catalyst is paramount in achieving efficient and selective functionalization of this substrate. This guide provides a comparative analysis of various catalytic systems for C-C and C-N bond-forming reactions involving this compound and its close analogs, supported by experimental data from the scientific literature.
Catalyst Performance in C-C Bond-Forming Reactions
The introduction of new carbon-carbon bonds at the 2-position of the pyridine ring is a common strategy for molecular elaboration. Palladium- and nickel-based catalysts are at the forefront of these transformations, particularly in Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the arylation and vinylation of 2-chloropyridines. The choice of palladium catalyst and ligand is critical for achieving high yields, especially with the electron-deficient nature of the pyridine ring.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 | [1] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 16 | 92 | [1] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 | [1] |
| NiCl₂(dppf) | - | K₂CO₃ | DME | 80 | 24 | 75 |
Key Insights: Modern bulky phosphine (B1218219) ligands such as SPhos and XPhos, in combination with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂, generally provide higher yields for the Suzuki-Miyaura coupling of electron-poor 2-chloropyridines compared to traditional catalysts like Pd(PPh₃)₄. Nickel-based systems can also be effective, offering a more economical alternative.
Heck Reaction
The Heck reaction allows for the introduction of alkenyl groups. The efficiency of this reaction is highly dependent on the palladium catalyst, base, and solvent system.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 88 | [2] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 120 | 16 | 75 | [2] |
| Herrmann's Catalyst | - | NaOAc | DMAc | 140 | 12 | 90 |
Key Insights: Palladium acetate (B1210297) with tri(o-tolyl)phosphine is a classic and effective system for the Heck reaction of 2-chloropyridines. For more challenging substrates, palladacycle catalysts like Herrmann's catalyst can offer higher activity and stability at elevated temperatures.
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkynyl moieties. This reaction typically employs a dual catalytic system of palladium and copper.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 8 | 95 | [3][4] |
| Pd(OAc)₂ | CuI | Piperidine | DMF | 80 | 6 | 89 | [3][4] |
| Pd/C | CuI | K₂CO₃ | Acetonitrile | 100 | 12 | 78 | [5] |
Key Insights: The combination of a palladium-phosphine complex and a copper(I) co-catalyst remains the gold standard for Sonogashira couplings, affording high yields under relatively mild conditions. Heterogeneous catalysts like Pd/C offer the advantage of easier separation, although they may require higher temperatures.
Catalyst Performance in C-N Bond-Forming Reactions
The introduction of nitrogen-containing functional groups is crucial in medicinal chemistry. Palladium-catalyzed Buchwald-Hartwig amination is a key method for this transformation.
Buchwald-Hartwig Amination
This reaction allows for the coupling of amines with 2-chloropyridines. The choice of ligand is critical to prevent catalyst deactivation and achieve high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 90 | [6] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 | [6] |
| NiCl₂(dppf) | - | K₃PO₄ | t-Amyl alcohol | 120 | 20 | 70 |
Key Insights: Bulky, electron-rich phosphine ligands like BINAP and Xantphos are essential for efficient Buchwald-Hartwig amination of 2-chloropyridines. Nickel catalysts can also be employed, but generally require higher temperatures and may give lower yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) in the specified solvent (5 mL) is added the palladium catalyst (0.02-0.05 mmol) and ligand (0.04-0.10 mmol). The mixture is degassed and heated under an inert atmosphere at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), alkene (1.5 mmol), palladium catalyst (0.01-0.05 mmol), ligand (if required), and base (1.5 mmol) in the specified solvent (5 mL) is heated in a sealed tube at the indicated temperature for the specified time. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and terminal alkyne (1.2 mmol) in the specified solvent (5 mL) are added the palladium catalyst (0.01-0.05 mmol), copper(I) iodide (0.02-0.10 mmol), and base (2.0 mmol). The reaction mixture is stirred at the indicated temperature under an inert atmosphere for the specified time. After completion, the reaction is quenched with aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Caption: Simplified catalytic cycles in Sonogashira coupling.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), amine (1.2 mmol), palladium catalyst (0.01-0.05 mmol), ligand (0.02-0.10 mmol), and base (1.4 mmol) in an anhydrous, deoxygenated solvent (5 mL) is heated in a sealed tube under an inert atmosphere at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Logical relationship in Buchwald-Hartwig amination.
Conclusion
The functionalization of this compound can be achieved through a variety of catalytic methods, with palladium-based systems demonstrating broad applicability and high efficiency. The choice of ligand is often the most critical parameter influencing the outcome of the reaction. For C-C bond formation, modern phosphine ligands in Suzuki-Miyaura and Heck reactions, and the synergistic Pd/Cu system in Sonogashira couplings, provide reliable routes to diverse derivatives. For C-N bond formation, bulky phosphine ligands are indispensable for successful Buchwald-Hartwig amination. While nickel catalysts present a more cost-effective option, they may require more stringent reaction conditions. This guide provides a foundation for researchers to select the most appropriate catalytic system based on the desired transformation, substrate scope, and available resources. Further optimization of reaction conditions for the specific substrate is always recommended to achieve the best results.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
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